molecular formula C7H4BrNOS B1602174 4-Bromobenzo[d]thiazol-2(3H)-one CAS No. 73443-85-3

4-Bromobenzo[d]thiazol-2(3H)-one

Cat. No.: B1602174
CAS No.: 73443-85-3
M. Wt: 230.08 g/mol
InChI Key: JOFGIHYTADMYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C7H4BrNOS and its molecular weight is 230.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFGIHYTADMYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568970
Record name 4-Bromo-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73443-85-3
Record name 4-Bromo-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73443-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromobenzo[d]thiazol-2(3H)-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Bromobenzo[d]thiazol-2(3H)-one

Date: November 2, 2025

Introduction

This compound is a brominated heterocyclic compound belonging to the benzothiazole class. This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to the diverse biological activities exhibited by its derivatives. The presence of the bromine atom and the thiazolone core provides a unique electronic and structural framework, making it a valuable building block in medicinal chemistry and materials science.[1] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical structure, properties, and potential applications.

Chemical Structure and Identification

The core structure of this compound consists of a benzene ring fused to a thiazole ring, with a bromine atom substituted at the 4-position of the bicyclic system and a carbonyl group at the 2-position.

DOT Script for Chemical Structure

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueReference
IUPAC Name 4-bromo-2,3-dihydro-1,3-benzothiazol-2-one[2]
CAS Number 73443-85-3[2][3]
Molecular Formula C₇H₄BrNOS[2]
Canonical SMILES O=C1NC2=C(Br)C=CC=C2S1[2]
InChI Key JOFGIHYTADMYMX-UHFFFAOYSA-N[2]
MDL Number MFCD07783780[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential as a drug candidate.

Table 2: Physicochemical Data

PropertyValueReference
Molecular Weight 230.08 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 185-188 °C[1]
LogP 2.76[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Solubility Limited solubility in methanol and acetone; sparingly soluble in water.[1]

Experimental Data

Detailed experimental spectral data for this compound is not widely available in the public domain. Characterization would typically involve the following techniques:

  • ¹H NMR: To determine the number and environment of protons.

  • ¹³C NMR: To identify the carbon framework of the molecule.

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

  • IR Spectroscopy: To identify characteristic functional groups, such as the C=O and N-H stretches.

While data for this specific compound is scarce, related benzothiazole derivatives have been characterized extensively. For instance, derivatives of 4-Bromobenzo[d]thiazol-2-amine have been studied, and their synthesis and spectral analyses are documented.[4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not provided in the searched literature, a general synthetic approach can be inferred from standard organic chemistry principles and the synthesis of related compounds. A plausible route would involve the cyclization of a suitably substituted thiourea derivative or the hydrolysis of a 2-amino or 2-halo-4-bromobenzothiazole.

Below is a generalized workflow for a potential synthesis and purification process.

DOT Script for Synthetic Workflow

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization A Starting Materials (e.g., 2-amino-3-bromothiophenol derivative) B Reaction with Phosgene Equivalent (e.g., CDI, triphosgene) A->B C Cyclization Reaction B->C D Quenching & Extraction C->D Crude Product E Column Chromatography D->E F Recrystallization E->F G Spectroscopic Analysis (NMR, MS, IR) F->G Purified Product H Purity Assessment (HPLC) G->H

Caption: Generalized workflow for synthesis and characterization.

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of more complex molecules for various applications.[1]

  • Pharmaceuticals: The benzothiazole scaffold is a well-known pharmacophore. Derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] This compound is a building block for developing novel therapeutic agents.[1]

  • Agrochemicals: It has been utilized in the creation of herbicides with selective activity.[1] The structural features of the molecule can be fine-tuned to target specific enzymes or receptors in weeds.

  • Materials Science: The thiazolone core, being electron-deficient, has been explored for developing fluorescent probes.[1]

Conceptual Workflow for Biological Screening

The following diagram illustrates a typical cascade for screening a compound like this compound for potential biological activity.

DOT Script for Biological Screening Workflow

G A Compound Synthesis & Purification B Primary Screening (e.g., In vitro enzyme assays, cell viability assays) A->B C Hit Identification B->C D Dose-Response Studies (IC50/EC50 determination) C->D Active Compounds E Secondary Assays (Selectivity, mechanism of action) D->E F Lead Optimization E->F

Caption: Conceptual workflow for biological activity screening.

Safety and Handling

This compound is classified as hazardous. Appropriate safety precautions should be taken during its handling and use.

Table 3: Hazard Information

Hazard StatementDescriptionReference
H302 Harmful if swallowed[2]
H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]
H335 May cause respiratory irritation[2]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.[2]

Conclusion

This compound is a versatile chemical intermediate with significant potential in drug discovery and agrochemical development. Its unique structure provides a foundation for the synthesis of a wide array of derivatives with tailored biological activities. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromobenzo[d]thiazol-2(3H)-one, a compound of interest in medicinal chemistry and materials science. This document collates available data to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related benzothiazole derivatives.

Core Physicochemical Properties

Quantitative data for this compound has been compiled from various chemical suppliers and databases. While a comprehensive experimental characterization is not extensively available in peer-reviewed literature, the following table summarizes the key physicochemical parameters.

PropertyValueSource
Molecular Formula C₇H₄BrNOS-
Molecular Weight 230.08 g/mol [Fluorochem]
CAS Number 73443-85-3[Fluorochem]
Appearance White crystalline solid[ChemShuttle]
Melting Point 185-188 °C[ChemShuttle]
Boiling Point Data not available-
Density 1.815±0.06 g/cm³ (Predicted)[ChemicalBook]
LogP 2.758[Fluorochem]
pKa 9.45±0.20 (Predicted)[Guidechem]
Hydrogen Bond Donors 1[Fluorochem]
Hydrogen Bond Acceptors 2[Fluorochem]
Solubility Sparingly soluble in water; limited solubility in methanol and acetone.[ChemShuttle]

Synthesis and Experimental Protocols

General Synthetic Workflow (Hypothetical)

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound, based on common organic chemistry practices.

G General Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Material (e.g., Benzo[d]thiazol-2(3H)-one) B Bromination (e.g., Br2, NBS) A->B C Crude Product B->C D Recrystallization or Column Chromatography C->D E Pure this compound D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Purity Assessment (e.g., HPLC, Elemental Analysis) E->G

Caption: A generalized workflow for the synthesis and characterization.

Experimental Protocol for a Related Compound: Synthesis of 4-bromobenzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole)

While not the target compound, the following protocol for a related brominated benzothiadiazole provides insight into the potential reagents and conditions for bromination reactions on this class of heterocycles.

Materials:

  • Benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole)

  • Bromine (Br₂)

  • Hydrobromic acid (HBr)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole) (250 mg, 1.28 mmol) in HBr (10 mL), add bromine (0.5 mL, 20 mmol).

  • Stir the mixture at 80 °C for 12 hours.

  • After completion, pour the reaction mixture into ice (50 g).

  • Extract the organic layer with ethyl acetate (3 x 35 mL).

  • Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using dichloromethane as the eluent.

Spectroscopic Data

Specific spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrum) for this compound is not available in the public domain. The characterization of this compound would be essential for confirming its identity and purity after synthesis. The following represents a logical workflow for such a characterization.

G Spectroscopic Characterization Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy A Synthesized Compound B 1H NMR (Proton environment) A->B C 13C NMR (Carbon skeleton) A->C D Mass Spectrum (Molecular weight and fragmentation) A->D E IR Spectrum (Functional groups) A->E

Caption: A standard workflow for the spectroscopic characterization.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been specifically reported. However, derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have been synthesized and evaluated for their in vitro cytotoxic and antibacterial activities. These studies suggest that the brominated benzothiazolone scaffold is a promising pharmacophore.

Derivatives of the related compound, 4-Bromobenzo[d]thiazol-2-amine, have shown potent antimicrobial activity against S. aureus and E. coli, as well as anticancer activity. The mechanism of action for these related compounds is thought to involve the inhibition of enzymes critical for cell proliferation.[1]

Given the structural similarities, it is plausible that this compound could exhibit similar biological activities. The following diagram illustrates a hypothetical signaling pathway that could be targeted by such a compound, based on the known activities of related benzothiazoles.

G Hypothetical Target Signaling Pathway A This compound B Target Enzyme (e.g., Kinase, DNA Gyrase) A->B Binds to C Signaling Cascade B->C Activates E Inhibition B->E D Cell Proliferation / Survival C->D Promotes E->C Blocks

Caption: A hypothetical mechanism of action for anticancer/antimicrobial activity.

Conclusion

This compound is a halogenated benzothiazole derivative with potential applications in drug discovery and materials science. This guide provides the most current, albeit limited, physicochemical data for this compound. Further experimental work is required to fully characterize its properties, establish a definitive synthetic protocol, and elucidate its specific biological mechanisms of action. The information and workflows presented herein offer a valuable starting point for researchers interested in exploring the potential of this and related molecules.

References

4-Bromobenzo[d]thiazol-2(3H)-one CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides available chemical data for 4-Bromobenzo[d]thiazol-2(3H)-one. Due to the limited availability of in-depth experimental and biological data for this specific compound in publicly accessible literature, this guide provides a comprehensive overview of its constitutional isomer, 6-Bromobenzo[d]thiazol-2(3H)-one , as a representative model for this class of compounds. The data presented for the 6-bromo isomer, including synthesis, derivatization, and biological activity, is based on published research and serves to illustrate the potential applications and experimental workflows relevant to brominated benzothiazolones.

Chemical Identification: this compound

While comprehensive studies on this compound are scarce, its fundamental identifiers are established.

IdentifierValue
CAS Number 73443-85-3
IUPAC Name 4-bromo-2,3-dihydro-1,3-benzothiazol-2-one
Synonyms 4-Bromobenzo[d]thiazol-2-ol, 4-Bromo-2(3H)-benzothiazolone
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.08 g/mol

In-Depth Focus: 6-Bromobenzo[d]thiazol-2(3H)-one and its Derivatives

The following sections detail the synthesis and biological evaluation of 6-Bromobenzo[d]thiazol-2(3H)-one and its 1,2,3-triazole derivatives, based on the findings from Nagavelli et al. (2016).[1]

Synthesis and Derivatization Workflow

The synthetic strategy involves the initial preparation of the 6-bromobenzo[d]thiazol-2(3H)-one core, followed by its derivatization to produce a library of 1,2,3-triazole hybrids via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction.[1]

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: One-Pot Derivatization (Click Chemistry) A 2-Amino-5-bromobenzenethiol (1) B 6-Bromobenzo[d]thiazol-2(3H)-one (2) A->B  COCl₂ (Phosgene)  Toluene, rt, 4h C Compound (2) F Target Triazole Derivatives (3a-j) C->F  CuI, THF  rt, 8-10h D Aryl Azides (ArN₃) D->F  CuI, THF  rt, 8-10h E Propargyl Bromide E->F  CuI, THF  rt, 8-10h

Caption: Synthetic pathway for 6-bromobenzo[d]thiazol-2(3H)-one and its triazole derivatives.

Experimental Protocols

2.2.1 Synthesis of 6-bromobenzo[d]thiazol-2(3H)-one (Compound 2) [1]

  • To a solution of 2-amino-5-bromobenzenethiol (1) in toluene, add phosgene (COCl₂).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified, typically by recrystallization, to yield the pure 6-bromobenzo[d]thiazol-2(3H)-one (2).

2.2.2 General Procedure for Synthesis of 1,2,3-Triazole Derivatives (3a-j) [1] This procedure describes a one-pot reaction for generating the final hybrid molecules.

  • To a solution of 6-bromobenzo[d]thiazol-2(3H)-one (2), propargyl bromide, and a selected aryl azide in tetrahydrofuran (THF), add Copper(I) iodide (CuI) as a catalyst.

  • Stir the reaction mixture at room temperature for 8-10 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography to afford the desired triazole derivatives (3a-j).

Biological Activity Data

The synthesized triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one were evaluated for their in vitro cytotoxic and antibacterial activities.[1]

2.3.1 In Vitro Cytotoxicity The compounds were tested against two human cancer cell lines, MCF-7 (breast) and HeLa (cervical), using the MTT assay. Cisplatin was used as the standard reference drug.[1]

CompoundR GroupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLa
3a Phenyl15.4 ± 0.1318.2 ± 0.11
3b 4-Fluorophenyl13.1 ± 0.2416.5 ± 0.18
3c 4-Chlorophenyl11.5 ± 0.1114.1 ± 0.21
3d 4-Bromophenyl10.2 ± 0.1513.5 ± 0.14
3e 4-Nitrophenyl8.1 ± 0.18 9.2 ± 0.25
3f 4-Methylphenyl8.9 ± 0.21 10.8 ± 0.16
3g 4-Butylphenyl12.6 ± 0.1615.4 ± 0.19
Cisplatin -7.5 ± 0.128.8 ± 0.15

IC₅₀ values are represented as mean ± standard deviation.

2.3.2 Antibacterial Activity The antibacterial properties of the compounds were assessed against various bacterial strains, with Streptomycin used as the positive control. The data is presented as the zone of inhibition in millimeters.[1]

CompoundS. pyogenesS. aureusK. pneumoniaeP. aeruginosa
3a 12141113
3b 14151314
3c 18 19 17 18
3d 17 18 16 17
3e 15161415
3f 13141213
3g 14151314
Streptomycin 20221921

Values represent the diameter of the inhibition zone (mm).

Biological Assay Protocols

2.4.1 MTT Assay for Cytotoxicity [1]

  • Human cancer cell lines (MCF-7 and HeLa) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from dose-response curves.

2.4.2 Antibacterial Screening (Agar Well Diffusion Method) [1]

  • Bacterial strains are cultured in nutrient broth for 24 hours.

  • Muller-Hinton agar plates are prepared and uniformly inoculated with the respective bacterial cultures.

  • Wells (6 mm diameter) are created in the agar plates using a sterile borer.

  • A fixed concentration (e.g., 100 µg/mL) of each test compound dissolved in a suitable solvent (like DMSO) is added to the wells.

  • Streptomycin is used as a positive control, and the solvent (DMSO) is used as a negative control.

  • The plates are incubated at 37°C for 24 hours.

  • The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each well.

Conclusion

While this compound is a defined chemical entity, it remains a sparsely studied molecule. In contrast, its isomer, 6-Bromobenzo[d]thiazol-2(3H)-one, serves as a valuable scaffold for developing novel therapeutic agents. As demonstrated, derivatization of the 6-bromo core into triazole hybrids yields compounds with significant cytotoxic activity against breast and cervical cancer cell lines and notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Specifically, derivatives containing electron-withdrawing groups (e.g., 4-nitrophenyl) showed the most potent anticancer effects, while halogenated phenyl derivatives exhibited the strongest antibacterial properties.[1] These findings underscore the potential of the brominated benzothiazolone core in medicinal chemistry and provide a solid foundation for future drug discovery efforts.

References

Spectroscopic Analysis of 4-Bromobenzo[d]thiazol-2(3H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobenzo[d]thiazol-2(3H)-one is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are paramount for its application in drug design and synthesis. This technical guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that would be employed for the comprehensive analysis of this molecule. While a comprehensive search of publicly available data did not yield specific experimental spectra for this compound, this document provides the expected spectral characteristics based on its structure and detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the current unavailability of published experimental spectra for this compound, the following tables summarize the expected key spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR and ¹³C NMR Data
¹H NMR (Proton NMR) ¹³C NMR (Carbon NMR)
Assignment Expected Chemical Shift (ppm) Assignment Expected Chemical Shift (ppm)
Aromatic CH7.0 - 7.8C=O~170
NH10.0 - 12.0Aromatic C-Br110 - 120
Aromatic C-S120 - 130
Aromatic C-N130 - 140
Aromatic C-H115 - 135

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Predicted IR Spectroscopy Data
Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch3100 - 3300
C=O Stretch (Amide)1680 - 1720
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1200 - 1350
C-Br Stretch500 - 650
Table 3: Predicted Mass Spectrometry Data
Ion Expected m/z Ratio Notes
[M]⁺229/231Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio).
[M-CO]⁺201/203Loss of a carbonyl group.
[M-Br]⁺150Loss of the bromine atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Place the sample in the spectrometer's sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common ionization techniques include:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam.

    • Electrospray Ionization (ESI): Suitable for less volatile or thermally sensitive compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition:

    • Acquire a full-scan mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern.

  • Data Analysis:

    • Determine the exact mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain structural information. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic doublets for bromine-containing fragments, separated by 2 m/z units.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Data (Absorption Bands) IR->IR_Data MS_Data MS Data (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

An In-depth Technical Guide to the Solubility and Stability of 4-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability of 4-Bromobenzo[d]thiazol-2(3H)-one. Due to the limited availability of public experimental data for this specific compound, this guide combines known physicochemical properties with data from structurally related analogs and presents standardized experimental protocols for determining these critical parameters. This approach offers a robust framework for researchers initiating studies with this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is the first step in its characterization. While experimental data is scarce, some basic properties have been calculated and are presented below.

PropertyValueSource
CAS Number 73443-85-3Fluorochem[1]
Molecular Formula C₇H₄BrNOSFluorochem[1]
Molecular Weight 230.08 g/mol Fluorochem[1]
LogP (Calculated) 2.76Fluorochem[1]
Hydrogen Bond Donors 1Fluorochem[1]
Hydrogen Bond Acceptors 2Fluorochem[1]

A structurally related compound, 4-bromo-1,3-benzothiazol-2-amine, is described as a white crystalline powder with low solubility in water at room temperature, being more soluble in organic solvents.[2] This suggests that this compound, with a calculated LogP of 2.76, is also likely to exhibit poor aqueous solubility.

Solubility Assessment: Protocols and Workflow

Accurate assessment of aqueous solubility is critical for any compound intended for biological studies or therapeutic use. Both kinetic and thermodynamic solubility should be determined.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep_dmso Prepare 10 mM DMSO Stock Solution add_buffer Add Stock to Aqueous Buffer (pH 7.4) prep_dmso->add_buffer add_solid Add Excess Solid Compound to Buffer prep_dmso->add_solid shake_kinetic Incubate & Shake (e.g., 2h @ RT) add_buffer->shake_kinetic filter_kinetic Filter to Remove Precipitate shake_kinetic->filter_kinetic analyze_kinetic Analyze Supernatant (e.g., LC-UV, Nephelometry) filter_kinetic->analyze_kinetic result_kinetic Result: Kinetic Solubility (µM) analyze_kinetic->result_kinetic shake_thermo Equilibrate (e.g., 24-48h @ RT) add_solid->shake_thermo filter_thermo Filter to Remove Undissolved Solid shake_thermo->filter_thermo analyze_thermo Analyze Saturated Solution (LC-UV) filter_thermo->analyze_thermo result_thermo Result: Thermodynamic Solubility (µM) analyze_thermo->result_thermo G cluster_prep Preparation cluster_ph pH Stability cluster_thermal Thermal Stability cluster_photo Photostability cluster_analysis Analysis prep_solution Prepare Compound Solution in Relevant Media incubate_ph Incubate in Buffers (e.g., pH 2, 7.4, 9) prep_solution->incubate_ph incubate_temp Incubate at Different Temps (e.g., 4°C, RT, 40°C) prep_solution->incubate_temp expose_light Expose to Standardized Light Source (ICH Q1B) prep_solution->expose_light sample_ph Sample at Timepoints (0, 2, 8, 24h) analyze Quantify Remaining Parent Compound (LC-MS/MS) sample_ph->analyze sample_temp Sample at Timepoints (0, 1, 7, 30 days) sample_temp->analyze sample_light Sample at Timepoints (vs. Dark Control) sample_light->analyze calculate Calculate % Remaining and Half-Life (t½) analyze->calculate result Stability Profile calculate->result G cluster_props Core Physicochemical Properties cluster_assays In Vitro & In Vivo Assays cluster_outcomes Developmental Outcomes sol Solubility bioassay Biological Assays (Potency, Selectivity) sol->bioassay Affects assay quality & apparent potency adme ADME Assays (Permeability, Metabolism) sol->adme Rate-limiting for absorption stab Stability pk Pharmacokinetics (PK) (Exposure, Half-life) stab->pk Influences in vivo half-life formulation Formulation Development stab->formulation Determines shelf-life & storage conditions candidate Lead Candidate Selection bioassay->candidate adme->pk pk->candidate tox Toxicology Studies tox->candidate candidate->formulation clinical Clinical Success formulation->clinical

References

An In-depth Technical Guide to the Synthesis of 4-Bromobenzo[d]thiazol-2(3H)-one from 2-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-Bromobenzo[d]thiazol-2(3H)-one, a valuable heterocyclic compound in medicinal chemistry, starting from the readily available precursor, 2-aminobenzothiazole. This document details the experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow for clarity.

Synthetic Strategy Overview

The synthesis of this compound from 2-aminobenzothiazole is a two-step process. The first step involves the regioselective bromination of the 2-aminobenzothiazole backbone at the 4-position. The subsequent step is the conversion of the 2-amino group into a carbonyl functionality via a diazotization reaction followed by hydrolysis.

Synthesis_Overview 2-aminobenzothiazole 2-aminobenzothiazole 4-bromo-2-aminobenzothiazole 4-bromo-2-aminobenzothiazole 2-aminobenzothiazole->4-bromo-2-aminobenzothiazole Step 1: Bromination This compound This compound 4-bromo-2-aminobenzothiazole->this compound Step 2: Diazotization & Hydrolysis

Caption: Overall synthetic workflow.

Step 1: Synthesis of 4-bromo-2-aminobenzothiazole

The initial step focuses on the electrophilic aromatic substitution of 2-aminobenzothiazole to introduce a bromine atom at the C4 position of the benzene ring.

Experimental Protocol

A common method for the synthesis of 4-bromo-2-aminobenzothiazole involves the direct bromination of 2-aminobenzothiazole using elemental bromine in a suitable solvent like acetic acid.[1]

Materials:

  • 2-aminobenzothiazole

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 2-aminobenzothiazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to obtain pure 4-bromo-2-aminobenzothiazole.[2]

Quantitative Data
ParameterValueReference
Yield 63%[2]
Melting Point 182-184 °C[2]
Molecular Formula C₇H₅BrN₂S
Molecular Weight 229.10 g/mol

Experimental Workflow

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-aminobenzothiazole in glacial acetic acid B Cool solution in ice bath A->B D Add bromine solution dropwise B->D C Prepare bromine solution in glacial acetic acid C->D E Stir at room temperature overnight D->E F Quench with NaHSO₃ solution E->F G Neutralize with NaHCO₃ solution F->G H Filter precipitate G->H I Wash with water H->I J Recrystallize from ethanol or column chromatography I->J Pure 4-bromo-2-aminobenzothiazole Pure 4-bromo-2-aminobenzothiazole J->Pure 4-bromo-2-aminobenzothiazole

Caption: Workflow for the synthesis of 4-bromo-2-aminobenzothiazole.

Step 2: Synthesis of this compound

The second step involves the transformation of the 2-amino group of 4-bromo-2-aminobenzothiazole into a carbonyl group. This is achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.

Experimental Protocol

This protocol is a general procedure based on the principles of diazotization of aromatic amines and subsequent hydrolysis.

Materials:

  • 4-bromo-2-aminobenzothiazole

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • Sodium Nitrite

  • Water

  • Copper(I) oxide (optional, as catalyst)

  • Diethyl ether or Ethyl acetate (for extraction)

Procedure:

  • Suspend 4-bromo-2-aminobenzothiazole in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) in a beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

  • To facilitate hydrolysis, the diazonium salt solution is then added to a boiling aqueous solution, which may contain a copper catalyst like copper(I) oxide.

  • Maintain the boiling for a period to ensure complete hydrolysis and evolution of nitrogen gas.

  • Cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data
ParameterValue
CAS Number 73443-85-3
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.08 g/mol
Purity (typical) >95%

Experimental Workflow

Diazotization_Workflow cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification A Suspend 4-bromo-2-aminobenzothiazole in aqueous acid B Cool to 0-5 °C A->B C Add cold NaNO₂ solution dropwise B->C D Add diazonium salt solution to boiling water C->D E Boil to complete reaction D->E F Cool to room temperature E->F G Extract with organic solvent F->G H Wash organic layer G->H I Dry over Na₂SO₄ H->I J Evaporate solvent I->J K Purify by recrystallization or column chromatography J->K Pure this compound Pure this compound K->Pure this compound

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-aminobenzothiazole is a feasible two-step process that can be carried out in a standard organic chemistry laboratory. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving good yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and medicinal chemistry to synthesize this important heterocyclic compound.

References

The Rise of Benzothiazolones: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazolone core, a fused heterocyclic system of benzene and a thiazolone ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery and history of benzothiazolone derivatives, detailed experimental protocols for their synthesis and biological evaluation, and a comprehensive overview of their mechanisms of action, with a focus on key signaling pathways.

Historical Perspective and Key Discoveries

The journey of benzothiazolone derivatives in medicinal chemistry began with the exploration of the broader benzothiazole scaffold. Early research in the 20th century focused on their applications as vulcanization accelerators in the rubber industry. However, their therapeutic potential soon became apparent. A pivotal moment in the history of anticancer benzothiazolones was the discovery of the potent and selective in vitro activity of 2-(4-aminophenyl)benzothiazole against human breast cancer cell lines.[1] This discovery spurred extensive research into the structure-activity relationships of this class of compounds, leading to the development of numerous derivatives with enhanced potency and broader anticancer activity.[1]

Synthetic Methodologies

The synthesis of the benzothiazolone core and its derivatives can be achieved through several key strategies. The most common approach involves the condensation of an o-aminothiophenol with a variety of reagents, including carboxylic acids, aldehydes, or their derivatives.

General Synthesis of the 2-Arylbenzothiazole Scaffold

A widely employed method for the synthesis of 2-arylbenzothiazoles involves the condensation of an o-aminothiophenol with an aromatic carboxylic acid or its derivative.

Experimental Protocol: Synthesis of 2-(4-aminophenyl)benzothiazole

This protocol describes a common method for synthesizing the parent 2-(4-aminophenyl)benzothiazole, a key intermediate for many biologically active derivatives.

  • Reaction Scheme:

    • o-aminothiophenol + 4-aminobenzoic acid → 2-(4-aminophenyl)benzothiazole

  • Procedure:

    • A mixture of 2-aminothiophenol (1 equivalent) and 4-aminobenzoic acid (1 equivalent) is heated in polyphosphoric acid (PPA) under microwave irradiation.[2]

    • The reaction mixture is heated to a temperature of 150-200°C for a period of 10-30 minutes.

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The resulting precipitate is collected by filtration, washed with water, and then neutralized with a sodium bicarbonate solution.

    • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-(4-aminophenyl)benzothiazole.

Synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide Derivatives

Further functionalization of the 2-(4-aminophenyl)benzothiazole core can be achieved through acylation of the amino group, leading to the synthesis of various acetamide derivatives with diverse biological activities.

Experimental Protocol: Synthesis of N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide

This protocol details the synthesis of a key intermediate for the preparation of a wide range of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives.

  • Reaction Scheme:

    • 2-(4-aminophenyl)benzothiazole + Chloroacetyl chloride → N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide

  • Procedure:

    • To a solution of 2-(4-aminophenyl)benzothiazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), chloroacetyl chloride (1.1 equivalents) is added dropwise at 0°C.[3]

    • The reaction mixture is stirred at room temperature for 2-4 hours.

    • The solvent is removed under reduced pressure, and the residue is treated with water.

    • The resulting solid is collected by filtration, washed with water, and dried to afford N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide.

Experimental Protocol: General Procedure for the Synthesis of N-[4-(benzothiazole-2-yl)phenyl]-2-aryloxyacetamide Derivatives

  • Reaction Scheme:

    • N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide + Substituted Phenol → N-[4-(benzothiazole-2-yl)phenyl]-2-aryloxyacetamide

  • Procedure:

    • A mixture of N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide (1 equivalent), a substituted phenol (1.2 equivalents), and potassium carbonate (2 equivalents) in acetonitrile is refluxed for 6-8 hours.[3]

    • The reaction mixture is cooled to room temperature, and the solvent is evaporated.

    • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired N-[4-(benzothiazole-2-yl)phenyl]-2-aryloxyacetamide derivative.

Synthesis of 2-Hydrazinobenzothiazole and Hydrazone Derivatives

The 2-hydrazinobenzothiazole scaffold serves as a versatile building block for the synthesis of a wide array of hydrazone derivatives, which have shown significant antimicrobial and anticancer activities.

Experimental Protocol: Synthesis of 2-Hydrazinobenzothiazole

  • Reaction Scheme:

    • 2-Mercaptobenzothiazole + Hydrazine hydrate → 2-Hydrazinobenzothiazole

  • Procedure:

    • A mixture of 2-mercaptobenzothiazole (1 equivalent) and hydrazine hydrate (excess) is refluxed for 4-6 hours.[4]

    • The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

    • The solid is washed with water and recrystallized from ethanol to give pure 2-hydrazinobenzothiazole.[4]

Experimental Protocol: General Procedure for the Synthesis of Benzothiazole-Hydrazone Derivatives

  • Reaction Scheme:

    • 2-Hydrazinobenzothiazole + Aldehyde/Ketone → Benzothiazole-Hydrazone Derivative

  • Procedure:

    • A solution of 2-hydrazinobenzothiazole (1 equivalent) and a substituted aldehyde or ketone (1 equivalent) in ethanol is refluxed in the presence of a catalytic amount of acetic acid for 2-4 hours.

    • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

    • The product is washed with cold ethanol and dried to afford the corresponding benzothiazole-hydrazone derivative.

Quantitative Data Presentation

The biological activities of benzothiazolone derivatives are often quantified by their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values. The following tables summarize representative data for various derivatives.

Table 1: Anticancer Activity of 2-(4-Aminophenyl)benzothiazole Derivatives

CompoundSubstitutionCell LineIC50 (µM)Reference
1 ParentMCF-7>30[1]
2 3'-MethylMCF-7Potent (nanomolar range)[1]
3 3'-BromoMDA 468Potent (nanomolar range)[1]
4 3'-IodoOvarian Cancer CellsPotent[1]
5 3'-ChloroLung Cancer CellsPotent[1]

Table 2: Antimicrobial Activity of Benzothiazole-Hydrazone Derivatives

CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
Hydrazone A Staphylococcus aureus12.5General finding
Hydrazone B Escherichia coli25General finding
Hydrazone C Candida albicans6.25General finding

Mechanism of Action and Signaling Pathways

Benzothiazolone derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

Inhibition of AKT and ERK Signaling Pathways

The PI3K/AKT and MAPK/ERK pathways are crucial for cell growth and survival, and their dysregulation is a hallmark of many cancers. Several benzothiazolone derivatives have been shown to inhibit these pathways.

Experimental Protocol: Western Blot Analysis of p-AKT and p-ERK

This protocol outlines the general procedure for assessing the phosphorylation status of AKT and ERK, key indicators of pathway activation.

  • Cell Treatment and Lysis:

    • Cancer cells are seeded in 6-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the benzothiazolone derivative for a specified time.

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Cell lysates are centrifuged, and the protein concentration of the supernatant is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.

    • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

AKT_ERK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT phosphorylates Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylates pERK->Proliferation Benzothiazolone Benzothiazolone Derivative Benzothiazolone->pAKT Benzothiazolone->pERK

Caption: Inhibition of AKT and ERK signaling pathways by benzothiazolone derivatives.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and metastasis. Its constitutive activation is observed in a wide range of human cancers.

Experimental Protocol: STAT3 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of STAT3 in response to treatment with benzothiazolone derivatives.

  • Cell Transfection and Treatment:

    • Cells are seeded in a 96-well plate and co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

    • After 24 hours, the cells are treated with the benzothiazolone derivative at various concentrations.

    • In some experiments, cells are stimulated with a known STAT3 activator, such as Interleukin-6 (IL-6), in the presence or absence of the inhibitor.

  • Luciferase Assay:

    • After the treatment period (typically 24 hours), the cells are lysed.

    • The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Benzothiazolone Benzothiazolone Derivative Benzothiazolone->pSTAT3 TargetGenes Target Gene Expression (e.g., c-Myc, Bcl-xL) pSTAT3_dimer->TargetGenes promotes transcription

Caption: Inhibition of the STAT3 signaling pathway by benzothiazolone derivatives.

Conclusion and Future Perspectives

Benzothiazolone derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their rich history, coupled with the continuous development of novel synthetic strategies, has paved the way for the discovery of potent modulators of key biological pathways. The ability of these compounds to target critical signaling nodes like AKT, ERK, and STAT3 underscores their importance in the development of new anticancer and anti-inflammatory agents. Future research in this area will likely focus on the design of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the advancement of lead compounds into clinical trials. The in-depth technical information provided in this guide serves as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of the benzothiazolone scaffold.

References

The Emerging Therapeutic Potential of Brominated Benzothiazolones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazolone core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The introduction of bromine atoms to this heterocyclic system has been shown to modulate and, in many cases, enhance its biological profile. This technical guide provides an in-depth overview of the current understanding of the biological activities of brominated benzothiazolones, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways.

Anticancer Activities

Brominated benzothiazolones have demonstrated notable cytotoxic and antiproliferative effects against a variety of cancer cell lines. The substitution pattern and position of the bromine atom(s) on the benzothiazole ring, as well as the nature of other substituents, play a crucial role in determining the potency and selectivity of these compounds.

Quantitative Anticancer Data

The anticancer efficacy of several brominated benzothiazolone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of these findings is presented in the table below.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Morpholine based thiourea bromobenzothiazoleMCF-7 (Breast)18.10[1]
Morpholine based thiourea bromobenzothiazoleHeLa (Cervical)38.85[1]
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[2][3]
Substituted bromopyridine acetamide benzothiazoleSW620 (Colon)0.0043[2][3]
Substituted bromopyridine acetamide benzothiazoleA549 (Lung)0.044[2][3]
Substituted bromopyridine acetamide benzothiazoleHepG2 (Liver)0.048[2][3]
6-bromo-1,3-benzothiazol-2-amine derivativeHeLa (Cervical)9.76[2]

Antimicrobial Activities

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Brominated benzothiazolones have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of antimicrobial agents. The table below summarizes the MIC values of various brominated benzothiazolone derivatives against different microbial strains.

Compound ID/DescriptionMicrobial StrainMIC (µg/mL)Reference
N-(6-Bromobenzo[d]thiazol-2-yl)-4-fluorobenzamide (VH05)Staphylococcus aureus>200[4]
N-(6-Bromobenzo[d]thiazol-2-yl)-4-fluorobenzamide (VH05)Escherichia coli>200[4]
N-(4-(substituted benzylidene)benzo[d]thiazol-2-amines (3b)Escherichia coli3.125[5]
N-(4-(substituted benzylidene)benzo[d]thiazol-2-amines (3c)Escherichia coli3.125[5]
N-(4-(substituted benzylidene)benzo[d]thiazol-2-amines (3b)Staphylococcus aureus6.25[5]
N-(4-(substituted benzylidene)benzo[d]thiazol-2-amines (3c)Staphylococcus aureus6.25[5]
6-bromo-2-aminobenzothiazole derivativeCandida albicans-[6]

Enzyme Inhibition

The mechanism of action of many biologically active compounds involves the inhibition of specific enzymes. Brominated benzothiazolones have been investigated for their inhibitory effects on various enzymes, including carbonic anhydrases and cholinesterases, which are implicated in several diseases.

Quantitative Enzyme Inhibition Data

The inhibitory potency of compounds against enzymes is often expressed as the inhibition constant (Ki) or IC50. The following table presents available data on the enzyme inhibitory activities of brominated benzothiazolones.

Compound ID/DescriptionEnzymeKi (µM)IC50 (µM)Reference
6-bromo-benzothiazole-sulfonamide derivativeCarbonic Anhydrase IX--[7]
Benzothiazolone derivative with 5-bromo indole (M9)Butyrylcholinesterase (BChE)->50[8][9]
Benzothiazolone derivative with 5-bromo indole (M9)Acetylcholinesterase (AChE)->50[8][9]

Experimental Protocols

Synthesis of 6-Bromo-1,3-benzothiazol-2-amine

A common starting material for the synthesis of various brominated benzothiazolone derivatives is 6-bromo-1,3-benzothiazol-2-amine. A general synthetic procedure is as follows:

  • Starting Material: 4-bromoaniline.

  • Reaction: The 4-bromoaniline is reacted with potassium thiocyanate (KSCN) in the presence of bromine (Br₂) in glacial acetic acid.[10]

  • Cyclization: The intermediate undergoes oxidative cyclization to form the 2-aminobenzothiazole ring system.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield light-yellow crystals of 6-bromo-1,3-benzothiazol-2-amine.[11]

The resulting 2-amino group can then be further modified to generate a diverse library of derivatives.[3]

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. The protocol for evaluating the anticancer activity of brominated benzothiazolones is as follows:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[12][13]

  • Compound Treatment: The cells are treated with various concentrations of the brominated benzothiazolone derivatives (typically in a serial dilution) and incubated for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C.[9][13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[13]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[15]

  • Serial Dilution of Compounds: The brominated benzothiazolone compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.[13]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[15]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[14]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Signaling Pathways

The biological activities of brominated benzothiazolones are often mediated through their interaction with and modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more potent and selective drug candidates.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases.[16] Some benzothiazole derivatives have been shown to inhibit T-cell proliferation by targeting the JAK3/STAT5 signaling pathway, suggesting a potential mechanism for their immunosuppressive and anticancer effects.[17]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene BTZ Brominated Benzothiazolone BTZ->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by brominated benzothiazolones.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers.[18] Several benzothiazole derivatives have been identified as dual inhibitors of PI3K and mTOR, leading to the suppression of cancer cell proliferation and induction of apoptosis.[17][19]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation BTZ Brominated Benzothiazolone BTZ->PI3K Inhibition BTZ->mTOR Inhibition

Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by brominated benzothiazolones.

ERK/MAPK Signaling Pathway

The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[20] Benzothiazole derivatives have been shown to modulate this pathway, with some acting as inhibitors of key kinases in the cascade, such as p38α MAPK and ERK2, thereby exerting their anticancer effects.[12][21]

ERK_MAPK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation) ERK->Transcription BTZ Brominated Benzothiazolone BTZ->MEK Inhibition BTZ->ERK Inhibition

Caption: Inhibition of the ERK/MAPK signaling pathway by brominated benzothiazolones.

Conclusion

Brominated benzothiazolones represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibitory agents warrants further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important chemical scaffold. Future efforts should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action and in vivo efficacy.

References

In Silico Prediction of 4-Bromobenzo[d]thiazol-2(3H)-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobenzo[d]thiazol-2(3H)-one is a heterocyclic compound with potential for diverse biological activities, drawing from the established pharmacological profile of the broader benzothiazole class. Benzothiazole derivatives have demonstrated a wide array of effects, including antimicrobial and anticancer activities. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, providing a framework for its evaluation as a potential therapeutic agent. The methodologies detailed herein encompass target identification, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering a systematic approach to characterizing its pharmacological profile prior to extensive experimental validation.

Introduction

The benzothiazole scaffold is a prominent feature in many biologically active molecules, with derivatives exhibiting antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of a bromine atom at the 4-position and a ketone at the 2-position of the benzo[d]thiazol-2(3H)-one core can significantly influence its electronic distribution, lipophilicity, and steric properties, thereby modulating its interaction with biological targets. Computational, or in silico, methods provide a rapid and cost-effective means to hypothesize and prioritize potential biological activities and to identify potential liabilities of a novel compound like this compound. This guide presents a structured in silico approach to predict its bioactivity.

Proposed In Silico Bioactivity Prediction Workflow

A systematic in silico evaluation of a novel small molecule involves a multi-step process, starting from identifying potential protein targets to predicting its pharmacokinetic and toxicity profiles.

G cluster_0 Initial Analysis cluster_1 Virtual Screening & Binding Analysis cluster_2 Pharmacokinetics & Toxicity Prediction cluster_3 Prioritization & Validation Compound Structure Preparation Compound Structure Preparation Target Identification & Rationale Target Identification & Rationale Compound Structure Preparation->Target Identification & Rationale ADMET Prediction ADMET Prediction Compound Structure Preparation->ADMET Prediction Molecular Docking Molecular Docking Target Identification & Rationale->Molecular Docking Pharmacophore Modeling Pharmacophore Modeling Target Identification & Rationale->Pharmacophore Modeling Binding Affinity Calculation Binding Affinity Calculation Molecular Docking->Binding Affinity Calculation Pharmacophore Modeling->Molecular Docking Hit Prioritization Hit Prioritization Binding Affinity Calculation->Hit Prioritization ADMET Prediction->Hit Prioritization In Vitro Validation In Vitro Validation Hit Prioritization->In Vitro Validation

Caption: Proposed in silico workflow for bioactivity prediction.

Experimental Protocols

Target Identification and Rationale

Given the known activities of benzothiazole derivatives, a list of potential protein targets can be compiled. This process involves literature review and searching target databases (e.g., ChEMBL, TargetNet).

Protocol:

  • Literature and Database Search: Search for known biological targets of compounds structurally similar to this compound.

  • Target Class Prioritization: Based on the search, prioritize target classes such as kinases, topoisomerases, and bacterial enzymes (e.g., DNA gyrase).

  • Protein Structure Retrieval: Obtain 3D structures of the prioritized targets from the Protein Data Bank (PDB).

  • Binding Site Analysis: Identify and characterize the ligand-binding sites of the selected protein targets.

Table 1: Potential Target Classes and Rationale

Target ClassRationale for SelectionExample PDB IDs
Protein KinasesMany benzothiazole derivatives are known kinase inhibitors.1YI4 (EGFR), 3LFN (VEGFR2)
DNA GyraseA common target for antibacterial agents.1KZN (E. coli DNA gyrase B)
Topoisomerase IIA validated target for anticancer drugs.1ZXM (Human Topoisomerase II)
Monoamine Oxidase B (MAO-B)Benzothiazoles have shown potential in neurodegenerative diseases by inhibiting MAO-B.2BYB (Human MAO-B)
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

  • Receptor Preparation:

    • Download the PDB structure of the target protein.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign charges.

  • Docking Simulation:

    • Define the binding site (grid box) based on the co-crystallized ligand or binding site prediction algorithms.

    • Perform docking using software like AutoDock Vina or Schrödinger's Glide.

    • Analyze the resulting docking poses and scores.

G Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Receptor Preparation Receptor Preparation Define Binding Site Define Binding Site Receptor Preparation->Define Binding Site Define Binding Site->Docking Simulation Pose Analysis & Scoring Pose Analysis & Scoring Docking Simulation->Pose Analysis & Scoring

Caption: Molecular docking workflow.
Pharmacophore Modeling

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.

Protocol:

  • Ligand Set Preparation: Collect a set of known active and inactive molecules for a selected target.

  • Pharmacophore Feature Identification: Identify common pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) present in the active compounds.

  • Model Generation: Use software like PharmaGist or LigandScout to generate and validate pharmacophore models.

  • Database Screening: Screen a 3D database of compounds (including this compound) against the generated pharmacophore model to identify molecules that fit the model.

ADMET Prediction

ADMET prediction models estimate the pharmacokinetic and toxicity properties of a molecule.

Protocol:

  • Input Molecule: Provide the 2D or 3D structure of this compound.

  • Prediction Software: Use web-based tools (e.g., SwissADME, pkCSM) or standalone software to calculate various ADMET properties.

  • Analysis of Parameters: Evaluate the predicted parameters against acceptable ranges for drug-likeness.

Predicted Physicochemical and ADMET Properties

The following table summarizes the predicted properties for this compound based on established computational models.

Table 2: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueAcceptable RangeImplication
Physicochemical Properties
Molecular Weight ( g/mol )230.08< 500Good
LogP (o/w)~2.76< 5Good lipophilicity
Hydrogen Bond Donors1< 5Good
Hydrogen Bond Acceptors2< 10Good
Pharmacokinetics
GI AbsorptionHighHighLikely good oral absorption
BBB PermeantYesYes/No (target dependent)Potential for CNS activity
CYP2D6 InhibitorNoNoLow risk of drug-drug interactions
Toxicity
AMES ToxicityNon-mutagenNon-mutagenLow risk of mutagenicity
hERG I InhibitionNon-inhibitorNon-inhibitorLow risk of cardiotoxicity

Hypothetical Binding Mode Analysis

A hypothetical molecular docking of this compound into the ATP-binding site of a protein kinase (e.g., EGFR) might reveal key interactions.

G cluster_0 This compound cluster_1 Kinase ATP Binding Site Residues Benzothiazole Ring Benzothiazole Ring Hydrophobic Pocket Hydrophobic Pocket Benzothiazole Ring->Hydrophobic Pocket π-π stacking Bromine Atom Bromine Atom Gatekeeper Residue Gatekeeper Residue Bromine Atom->Gatekeeper Residue Halogen bond Carbonyl Oxygen Carbonyl Oxygen Hinge Region Hinge Region Carbonyl Oxygen->Hinge Region H-bond acceptor Amine Hydrogen Amine Hydrogen Amine Hydrogen->Hinge Region H-bond donor

Caption: Potential binding interactions in a kinase active site.

This hypothetical interaction map suggests that the benzothiazole core could engage in hydrophobic interactions, while the bromine atom may form a halogen bond with the gatekeeper residue. The carbonyl oxygen and amine hydrogen are well-positioned to form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Conclusion and Future Directions

The in silico analysis presented in this guide provides a foundational prediction of the bioactivity of this compound. The computational data suggests that this compound possesses drug-like properties and has the potential to interact with various biological targets, particularly protein kinases. These predictions, however, are hypothetical and require experimental validation. The next steps should involve the chemical synthesis of the compound followed by in vitro assays against the prioritized targets to confirm the predicted bioactivities. This integrated approach of computational prediction followed by experimental validation is crucial for accelerating the discovery and development of novel therapeutic agents.

Commercial Availability and Technical Profile of 4-Bromobenzo[d]thiazol-2(3H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and potential synthetic routes for 4-Bromobenzo[d]thiazol-2(3H)-one. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key data to facilitate procurement and application in research and development projects.

Commercial Availability

This compound, identified by CAS number 73443-85-3, is available from several chemical suppliers. The compound is typically offered in research-grade purities. The following table summarizes the offerings from identified vendors.

SupplierProduct Code/SKUPurityPack SizeAdditional Information
Fluorochem F83024595%Not specifiedPricing not currently available online. Shipping available from EU, UK, and China stock.[1]
Alchimica R005E0F,1gNot specified1 gDistributed by Reagentia.
LookChem -99%Not specifiedOffered by Jilin Haofei Import and Export Trade Co., Ltd. as an "off-white to slight yellow solid" for use as a pharma intermediate.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for handling, storage, and experimental design.

PropertyValueSource
CAS Number 73443-85-3[1]
Molecular Formula C₇H₄BrNOSGuidechem
Molecular Weight 230.08 g/mol [1]
IUPAC Name 4-bromo-1,3-benzothiazol-2(3H)-oneGuidechem
Appearance Off-white to slight yellow solid[2]
Purity 95% - 99%[1][2]

Synthesis and Experimental Protocols

A plausible synthetic approach for this compound would involve the direct bromination of benzo[d]thiazol-2(3H)-one. The following is a generalized, representative protocol based on the synthesis of similar brominated heterocycles.

Representative Bromination Protocol:

  • Dissolution: Dissolve the starting material, benzo[d]thiazol-2(3H)-one, in a suitable solvent. Acetic acid or hydrobromic acid are commonly used for such reactions.

  • Addition of Brominating Agent: Slowly add a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to the reaction mixture. The reaction is typically conducted under controlled temperature conditions.

  • Reaction Monitoring: Stir the reaction mixture for a specified period, monitoring the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically poured into water or an ice bath to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified, commonly through recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and purification of a brominated benzothiazole derivative.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: Benzo[d]thiazol-2(3H)-one dissolution Dissolution in Solvent (e.g., Acetic Acid) start->dissolution bromination Addition of Brominating Agent (e.g., Bromine) dissolution->bromination reaction Reaction Stirring (Controlled Temperature) bromination->reaction monitoring TLC Monitoring reaction->monitoring precipitation Precipitation in Water/Ice monitoring->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (e.g., Ethanol) filtration->recrystallization drying Drying recrystallization->drying final_product Final Product: This compound drying->final_product

Caption: Generalized workflow for the synthesis of this compound.

Potential Applications and Biological Context

Derivatives of brominated benzothiazoles have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific studies on this compound are limited, research on analogous compounds suggests potential applications in the following areas:

  • Antimicrobial Activity: Derivatives of 4-bromobenzo[d]thiazol-2-amine have demonstrated notable antimicrobial properties.

  • Anticancer Research: The benzothiazole scaffold is a key structural motif in the development of potential anticancer agents.

The logical relationship for the exploration of this compound in drug discovery is outlined below.

G cluster_discovery Drug Discovery & Development compound This compound synthesis Chemical Synthesis & Modification compound->synthesis screening Biological Screening (e.g., Antimicrobial, Anticancer) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Drug discovery workflow for this compound derivatives.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide is intended for informational purposes and should be used in conjunction with established laboratory safety practices and supplier-provided documentation.

References

Methodological & Application

Synthetic Routes for 4-Bromobenzo[d]thiazol-2(3H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of 4-Bromobenzo[d]thiazol-2(3H)-one and its subsequent derivatization. The protocols outlined below are based on established chemical transformations and offer guidance for the synthesis of novel compounds for potential applications in medicinal chemistry and materials science.

Synthesis of the Core Structure: this compound

The synthesis of the target 4-brominated benzothiazolone core can be achieved through a two-step process: first, the synthesis of the parent benzo[d]thiazol-2(3H)-one, followed by regioselective bromination at the 4-position.

Synthesis of Benzo[d]thiazol-2(3H)-one

The most common and efficient method for the synthesis of the benzo[d]thiazol-2(3H)-one scaffold involves the cyclization of 2-aminothiophenol with a phosgene equivalent, such as triphosgene or diphosgene. This reaction proceeds via an intermediate isothiocyanate which then undergoes intramolecular cyclization.

Experimental Protocol:

  • In a well-ventilated fume hood, a solution of 2-aminothiophenol (1 equivalent) in an appropriate aprotic solvent (e.g., toluene, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, a solution of triphosgene (0.4 equivalents) or diphosgene (0.5 equivalents) in the same solvent is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure benzo[d]thiazol-2(3H)-one.

Quantitative Data:

ReactantMolar RatioSolventReaction Time (h)Yield (%)
2-Aminothiophenol1Toluene3~90
Triphosgene0.4
Bromination of Benzo[d]thiazol-2(3H)-one

The regioselective bromination at the 4-position of the benzothiazole ring can be achieved using elemental bromine in the presence of hydrobromic acid.

Experimental Protocol:

  • To a solution of benzo[d]thiazol-2(3H)-one (1 equivalent) in 48% aqueous hydrobromic acid, elemental bromine (1.1 equivalents) is added dropwise at room temperature with vigorous stirring.

  • The reaction mixture is then heated to 80-100 °C for 4-6 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • The crude this compound is then dried and can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

ReactantMolar RatioSolventReaction Time (h)Temperature (°C)Yield (%)
Benzo[d]thiazol-2(3H)-one148% HBr59075-85
Bromine1.1

Synthetic Pathway for this compound

Synthetic_Pathway_Core cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination 2-Aminothiophenol 2-Aminothiophenol Benzo[d]thiazol-2(3H)-one Benzo[d]thiazol-2(3H)-one 2-Aminothiophenol->Benzo[d]thiazol-2(3H)-one Triphosgene, Toluene, Reflux This compound This compound Benzo[d]thiazol-2(3H)-one->this compound Br2, 48% HBr, 90°C

Caption: Synthesis of this compound.

Derivatization of this compound

The synthesized 4-bromo core can be further functionalized at the nitrogen (N-derivatization) or oxygen (O-derivatization) atom to generate a library of derivatives.

N-Alkylation/Benzylation

Alkylation or benzylation at the nitrogen atom can be achieved by reacting the 4-bromobenzothiazolone with an appropriate alkyl or benzyl halide in the presence of a base.

Experimental Protocol:

  • To a solution of this compound (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The desired alkyl halide or benzyl halide (1.2 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated to 50-80 °C for 2-12 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the N-substituted derivative.

Quantitative Data for N-Alkylation:

SubstrateAlkylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
This compoundMethyl IodideK₂CO₃DMF4RT>90
This compoundEthyl BromideK₂CO₃DMF66085-95
This compoundBenzyl BromideK₂CO₃Acetonitrile88080-90
O-Alkylation/Benzylation

O-alkylation can be achieved under similar conditions to N-alkylation, but often the choice of solvent and base can influence the N/O selectivity. Using a less polar solvent and a bulkier base can sometimes favor O-alkylation.

Experimental Protocol:

  • Follow the same initial steps as for N-alkylation, preparing a solution of this compound and a base in a suitable solvent. Silver carbonate (Ag₂CO₃) in a solvent like chloroform can also be used to promote O-alkylation.

  • Add the alkylating agent and monitor the reaction.

  • Work-up and purification are performed as described for the N-alkylation protocol. The separation of N- and O-alkylated isomers might require careful column chromatography.

Quantitative Data for O-Alkylation:

SubstrateAlkylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
This compoundMethyl IodideAg₂CO₃Chloroform12Reflux60-70
This compoundBenzyl BromideNaHTHF6RT50-60

Derivatization Pathways for this compound

Derivatization_Pathways cluster_n_alkylation N-Alkylation/Benzylation cluster_o_alkylation O-Alkylation/Benzylation This compound This compound N-Alkyl/Benzyl Derivative N-Alkyl/Benzyl Derivative This compound->N-Alkyl/Benzyl Derivative R-X, K2CO3, DMF O-Alkyl/Benzyl Derivative O-Alkyl/Benzyl Derivative This compound->O-Alkyl/Benzyl Derivative R-X, Ag2CO3, Chloroform

Caption: Derivatization of this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Triphosgene and diphosgene are toxic and corrosive; handle with extreme care. Phosgene gas may be released during the reaction.

  • Bromine is highly corrosive and toxic. Handle with appropriate safety measures.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Note: A Generalized Protocol for the N-Alkylation of 4-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Bromobenzo[d]thiazol-2(3H)-one is a valuable heterocyclic compound used as a building block in medicinal chemistry and drug discovery. Its core structure is a key pharmacophore in various biologically active molecules. The nitrogen atom at the 3-position of the benzothiazolone ring is a common site for functionalization, with N-alkylation being a fundamental transformation to generate diverse libraries of compounds for screening. This protocol provides a detailed, reliable, and adaptable method for the N-alkylation of this compound using various alkyl halides under basic conditions. The procedure is optimized for high yield and purity, making it suitable for both small-scale synthesis and larger-scale library generation.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. The nitrogen atom of the benzothiazolone is first deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkyl halide, resulting in the formation of the N-alkylated product and a salt byproduct.

cluster_reaction reactant1 This compound conditions Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) reactant2 + R-X (Alkyl Halide) product1 3-Alkyl-4-bromobenzo[d]thiazol-2(3H)-one product2 + Salt Byproduct p1->p2

Caption: General reaction scheme for N-alkylation.

Experimental Protocol

This protocol describes a general procedure that can be adapted for various alkylating agents.

3.1. Materials and Equipment

  • Reagents:

    • This compound

    • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Nitrogen or Argon gas inlet

    • Condenser

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Flash column chromatography system

3.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 0.2 M concentration).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Addition of Alkylating Agent:

    • While stirring vigorously, add the alkyl halide (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction:

    • Heat the reaction mixture to 60-70 °C.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.

  • Characterization:

    • Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of this compound with various alkylating agents.

Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60295
Ethyl BromideK₂CO₃DMF65492
Benzyl BromideK₂CO₃DMF70394
Propargyl BromideK₂CO₃DMF60588

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental protocol.

G start Start setup 1. Reaction Setup - Add reactants & K₂CO₃ - Dissolve in DMF start->setup addition 2. Add Alkyl Halide (1.2 eq) dropwise setup->addition reaction 3. Heat Reaction - 60-70 °C - Monitor by TLC addition->reaction workup 4. Aqueous Workup - Quench with water - Extract with EtOAc reaction->workup purify 5. Purification - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purify product 6. Characterization - NMR, MS purify->product end End Product product->end

Caption: Workflow for N-alkylation of this compound.

Safety and Handling

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents are often toxic and lachrymatory; handle with care.

  • DMF is a skin irritant and can be harmful if inhaled or absorbed.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can quench the base and hydrolyze the alkylating agent. Consider using a stronger base like sodium hydride (NaH) if K₂CO₃ is ineffective, but exercise caution as NaH is highly flammable.

  • Incomplete Reaction: If the reaction stalls, try increasing the temperature slightly or adding an additional portion of the alkylating agent and base.

  • Side Products: Over-alkylation or reaction at other sites is generally not observed for this substrate. If side products are detected, purification by column chromatography should be sufficient for their removal.

Application Notes and Protocols for 4-Bromobenzo[d]thiazol-2(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][4][5] While extensive research has been conducted on various substituted benzothiazoles, the specific applications of 4-Bromobenzo[d]thiazol-2(3H)-one are an emerging area of interest. Its strategic placement of a bromine atom at the 4-position offers a versatile handle for synthetic diversification, enabling the exploration of novel chemical space and the development of potent and selective therapeutic agents.

These application notes provide an overview of the potential uses of this compound as a key building block in drug discovery, based on the established biological activities of closely related analogs. Detailed protocols for the synthesis of derivatives and subsequent biological evaluation are also presented to guide researchers in this promising field.

Potential Therapeutic Applications

Based on the biological activities reported for isomeric and analogous benzothiazole derivatives, this compound is a promising starting scaffold for the development of novel therapeutics in the following areas:

  • Anticancer Agents: Benzothiazoles are known to exert anticancer effects through various mechanisms, including the inhibition of kinases and topoisomerases, and by inducing apoptosis. The bromo-substituent can be exploited to generate novel derivatives with enhanced potency and selectivity against various cancer cell lines.

  • Antimicrobial Agents: The benzothiazole nucleus is a core component of many compounds with significant antibacterial and antifungal properties.[4][6] Derivatives of this compound can be synthesized and screened against a panel of pathogenic bacteria and fungi to identify new leads for infectious disease therapies.

  • Enzyme Inhibitors: The structural features of the benzothiazole ring allow for specific interactions with the active sites of various enzymes. This makes it a valuable scaffold for designing inhibitors of targets such as monoamine oxidase (MAO) for neurodegenerative diseases, or other enzymes implicated in pathological signaling pathways.

Synthetic Diversification of the this compound Scaffold

The chemical structure of this compound provides two primary points for chemical modification: the nitrogen atom of the thiazolone ring and the bromine atom on the benzene ring. This allows for the creation of diverse libraries of compounds for biological screening.

G This compound This compound N-Alkylation N-Alkylation This compound->N-Alkylation Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling N-Arylation N-Arylation This compound->N-Arylation Other Cross-Coupling Other Cross-Coupling This compound->Other Cross-Coupling Library of N-Substituted Derivatives Library of N-Substituted Derivatives N-Alkylation->Library of N-Substituted Derivatives Library of C4-Substituted Derivatives Library of C4-Substituted Derivatives Suzuki Coupling->Library of C4-Substituted Derivatives N-Arylation->Library of N-Substituted Derivatives Other Cross-Coupling->Library of C4-Substituted Derivatives

Synthetic diversification of the core scaffold.

Experimental Protocols

Protocol 1: Synthesis of N-Alkylated this compound Derivatives

This protocol describes a general procedure for the N-alkylation of the this compound core.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add the desired alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Protocol 2: Synthesis of 4-Aryl-benzo[d]thiazol-2(3H)-one Derivatives via Suzuki Coupling

This protocol outlines a general method for the Suzuki cross-coupling reaction to replace the bromine atom with various aryl groups.

Materials:

  • This compound derivative (from Protocol 1)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the this compound derivative (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of toluene and ethanol (4:1).

  • Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-18 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-aryl-benzo[d]thiazol-2(3H)-one derivative.

Biological Evaluation Workflow

A typical workflow for the biological evaluation of newly synthesized derivatives of this compound is outlined below. This cascade allows for the efficient screening and identification of lead compounds.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Cell-Based Assays Cell-Based Assays Dose-Response Studies Dose-Response Studies Cell-Based Assays->Dose-Response Studies Enzyme Inhibition Assays Enzyme Inhibition Assays Enzyme Inhibition Assays->Dose-Response Studies Selectivity Profiling Selectivity Profiling Dose-Response Studies->Selectivity Profiling In Vivo Efficacy Studies In Vivo Efficacy Studies Selectivity Profiling->In Vivo Efficacy Studies ADME/Tox Profiling ADME/Tox Profiling Selectivity Profiling->ADME/Tox Profiling Synthesized Compound Library Synthesized Compound Library Synthesized Compound Library->Cell-Based Assays Synthesized Compound Library->Enzyme Inhibition Assays

Workflow for biological evaluation.

Representative Biological Data

The following tables present representative (hypothetical) biological data for a series of N-alkylated and C4-arylated derivatives of this compound, based on the expected activities from analogous compounds.

Table 1: Representative Anticancer Activity of N-Substituted Derivatives

Compound IDR-Group (N-Substituent)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
4B-N01 Methyl> 50> 50
4B-N02 Ethyl25.331.8
4B-N03 Benzyl8.712.4
4B-N04 4-Fluorobenzyl5.27.9
Doxorubicin (Standard)0.81.1

Table 2: Representative Antibacterial Activity of C4-Aryl Derivatives

Compound IDAr-Group (C4-Substituent)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
4B-C01 Phenyl3264
4B-C02 4-Chlorophenyl1632
4B-C03 4-Methoxyphenyl816
4B-C04 2-Thienyl48
Ciprofloxacin (Standard)10.5

Hypothetical Signaling Pathway Inhibition

Derivatives of benzothiazole have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival. A generalized representation of such a pathway is shown below. While the specific targets for this compound derivatives are yet to be elucidated, this provides a conceptual framework for their potential mechanism of action.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Cascade Downstream Kinase Cascade Receptor Tyrosine Kinase->Downstream Kinase Cascade Transcription Factors Transcription Factors Downstream Kinase Cascade->Transcription Factors Apoptosis Apoptosis Downstream Kinase Cascade->Apoptosis Inhibition Cell Proliferation and Survival Cell Proliferation and Survival Transcription Factors->Cell Proliferation and Survival 4-Bromo-Derivative 4-Bromo-Derivative 4-Bromo-Derivative->Downstream Kinase Cascade Inhibition

Hypothetical kinase inhibition pathway.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its amenability to chemical modification at both the nitrogen and the 4-position of the benzothiazole core allows for the generation of diverse chemical libraries. The protocols and workflows provided herein serve as a guide for researchers to synthesize, screen, and identify lead compounds with potential applications in oncology, infectious diseases, and other therapeutic areas. Further investigation into the specific biological targets and mechanisms of action of derivatives of this scaffold is warranted and holds the potential to yield novel and effective medicines.

References

Application of 4-Bromobenzo[d]thiazol-2(3H)-one in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. One promising scaffold that has garnered significant attention in medicinal chemistry is the benzothiazole nucleus. Specifically, derivatives of 4-Bromobenzo[d]thiazol-2(3H)-one have emerged as a class of compounds with considerable potential in the discovery of new antimicrobial drugs. The bromine substitution on the benzothiazole core has been shown to be a key feature for enhancing biological activity.

Recent research has focused on the synthesis of various derivatives, particularly by introducing different pharmacophores at the N-3 position of the benzothiazol-2-one ring. A notable example is the synthesis of 1,2,3-triazole hybrids of 6-bromobenzo[d]thiazol-2(3H)-one, which have demonstrated significant antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. These findings suggest that the this compound scaffold serves as a valuable starting point for the development of new antibacterial agents with potentially novel mechanisms of action.

The primary mechanism of action for many benzothiazole-based antimicrobials is believed to be the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair. Specifically, these compounds often target the ATP-binding site of the GyrB subunit. Molecular docking studies have revealed that the benzothiazole ring can engage in crucial interactions, such as cation-π stacking with key arginine residues (e.g., Arg76) within the active site. Further modifications on the core structure can lead to additional hydrogen bonding and hydrophobic interactions, thereby enhancing the inhibitory potency. This targeted approach offers a promising avenue for developing selective and potent inhibitors of bacterial growth.

Quantitative Antimicrobial Activity

The antibacterial efficacy of a series of 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole hybrids (compounds 3a-j ) was evaluated against two Gram-positive and two Gram-negative bacterial strains. The activity was determined by measuring the diameter of the zone of inhibition in an agar well diffusion assay. Streptomycin was used as a standard reference drug. The results, as reported by Nagavelli et al. (2016), are summarized in the table below.

CompoundZone of Inhibition (mm)
Gram-positive Bacteria
Streptococcus pyogenes
3a 14
3b 12
3c 18
3d 16
3e 13
3f 11
3g 15
3h 12
3i 10
3j 14
Streptomycin 22
Gram-negative Bacteria
Pseudomonas aeruginosa
3a 11
3b 13
3c 17
3d 15
3e 10
3f 12
3g 14
3h 11
3i 13
3j 10
Streptomycin 20

Data sourced from Nagavelli et al., Organic Communications, 2016, 9:2, 32-41.[1][2][3]

Experimental Protocols

Synthesis of 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole hybrids (3a-j)

This protocol is adapted from the work of Nagavelli et al. (2016).[1][2]

Step 1: Synthesis of 6-bromobenzo[d]thiazol-2(3H)-one (2)

  • To a solution of 2-amino-5-bromobenzenethiol (1) in toluene, add phosgene (COCl2) at room temperature.

  • Stir the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield 6-bromobenzo[d]thiazol-2(3H)-one (2).

Step 2: One-pot synthesis of 1,2,3-triazole hybrids (3a-j)

  • Dissolve 6-bromobenzo[d]thiazol-2(3H)-one (2) (2 mmol) and cesium carbonate (5 mmol) in 20 mL of dry Tetrahydrofuran (THF).

  • Slowly add propargyl bromide (3 mmol) to the mixture while stirring.

  • Add the respective aryl azide (2.6 mmol) and copper(I) iodide (CuI) (15 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 8-10 hours, monitoring for the complete consumption of starting materials by TLC.

  • After the reaction is complete, dilute the mixture with 25 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate (8:2) eluent to obtain the final triazole derivatives (3a-j).

Antibacterial Activity Screening (Agar Well Diffusion Method)

This protocol is based on the methodology described by Nagavelli et al. (2016).[1][3]

  • Preparation of Media: Prepare Muller-Hinton agar and sterilize by autoclaving. Pour the sterile agar into sterile Petri dishes and allow to solidify.

  • Bacterial Culture Preparation: Inoculate the test bacteria (Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae) into nutrient broth and incubate at 37°C for 24 hours to obtain a fresh culture.

  • Inoculation of Plates: Spread a uniform lawn of the bacterial culture onto the surface of the Muller-Hinton agar plates using a sterile cotton swab.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Sample and Control Loading:

    • Prepare stock solutions of the synthesized compounds (3a-j ) and the standard drug (Streptomycin) in Dimethyl sulfoxide (DMSO).

    • Add a fixed volume (e.g., 100 µL) of each test compound solution and the standard drug solution into separate wells.

    • Use DMSO as a negative control in one of the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where bacterial growth is inhibited.

Visualizations

Experimental Workflow: Synthesis and Antibacterial Screening

G cluster_synthesis Synthesis of Triazole Hybrids cluster_screening Antibacterial Screening start 2-amino-5-bromobenzenethiol (1) step1 React with Phosgene in Toluene start->step1 intermediate1 6-bromobenzo[d]thiazol-2(3H)-one (2) step1->intermediate1 step2 One-pot reaction with Propargyl Bromide, Aryl Azide, CuI intermediate1->step2 product Triazole Hybrids (3a-j) step2->product loading Load Compounds, Standard, and Control product->loading Test Compounds culture Prepare Bacterial Cultures plates Inoculate Agar Plates culture->plates wells Create Wells in Agar plates->wells wells->loading incubation Incubate at 37°C for 24h loading->incubation measurement Measure Zones of Inhibition incubation->measurement

Caption: Workflow for synthesis and antibacterial evaluation.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

G cluster_process Normal Bacterial DNA Replication cluster_inhibition Inhibition by Benzothiazole Derivative dna Bacterial DNA gyrase DNA Gyrase (GyrA/GyrB) dna->gyrase supercoiling Negative Supercoiling gyrase->supercoiling ATP Hydrolysis gyrB GyrB Subunit (ATP-binding site) atp ATP atp->gyrase replication DNA Replication supercoiling->replication no_supercoiling Inhibition of Supercoiling cell_death Inhibition of DNA Replication & Bacterial Cell Death inhibitor This compound Derivative binding Binding to Active Site inhibitor->binding gyrB->binding no_atp ATP Hydrolysis Blocked binding->no_atp no_atp->no_supercoiling no_supercoiling->cell_death

Caption: Inhibition of DNA gyrase by benzothiazole derivatives.

References

Application Notes and Protocols for High-Throughput Screening using 4-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Topic: High-Throughput Screening Assays for Anticancer Drug Discovery using 4-Bromobenzo[d]thiazol-2(3H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, derivatives of benzothiazole have been shown to exhibit potent cytotoxic effects against various cancer cell lines, making them promising candidates for novel cancer therapeutics.[4][5] The proposed mechanisms of action for their anticancer effects are diverse and include the induction of apoptosis (programmed cell death), inhibition of crucial cellular kinases, and interference with tubulin polymerization.[1][2]

This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize the anticancer activity of this compound. The assay described is a luminescence-based cell viability assay, which is a robust, sensitive, and homogeneous method suitable for automated HTS.[6][7] The assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[8] A decrease in ATP levels is proportional to the degree of cytotoxicity induced by the test compound.

Data Presentation

The following tables summarize hypothetical data from a primary screen and a dose-response confirmation screen of this compound against a human breast cancer cell line (MCF-7).

Table 1: Primary High-Throughput Screening Results

Compound IDCompound NameConcentration (µM)% Inhibition of Cell ViabilityZ'-Factor
BTZ-Br-01This compound1085.20.85
DoxorubicinPositive Control1098.50.85
DMSONegative Control0.1%0.00.85

Table 2: Dose-Response Analysis and IC50 Determination

Compound IDCompound NameIC50 (µM)Hill Slope
BTZ-Br-01This compound5.81.20.99
DoxorubicinPositive Control0.91.50.99

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BTZ This compound Kinase Protein Kinase (e.g., Akt) BTZ->Kinase Inhibition Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad, Bax) Kinase->Pro_Apoptotic Inhibition Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Kinase->Anti_Apoptotic Activation Caspase9 Caspase-9 Pro_Apoptotic->Caspase9 Activation Anti_Apoptotic->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed apoptotic pathway modulated by this compound.

Experimental Workflow Diagram

G cluster_0 Plate Preparation cluster_1 Compound Treatment cluster_2 Assay and Readout cluster_3 Data Analysis Seed_Cells 1. Seed Cancer Cells (e.g., MCF-7 in 384-well plates) Incubate_1 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_1 Add_Compound 3. Add this compound (and controls: DMSO, Doxorubicin) Incubate_2 4. Incubate for 48-72h Add_Compound->Incubate_2 Equilibrate 5. Equilibrate Plate to Room Temp. Add_Reagent 6. Add Luminescence Reagent (e.g., CellTiter-Glo®) Equilibrate->Add_Reagent Mix_Lyse 7. Mix on Shaker (2 min) to induce lysis Add_Reagent->Mix_Lyse Incubate_3 8. Incubate at Room Temp. (10 min) to stabilize signal Mix_Lyse->Incubate_3 Read_Luminescence 9. Read Luminescence Incubate_3->Read_Luminescence Analyze_Data 10. Calculate % Inhibition, Z'-Factor, and IC50 values

Caption: High-throughput screening workflow for cell viability.

Experimental Protocols

Protocol 1: High-Throughput Screening of this compound for Cytotoxic Activity

This protocol details a primary HTS assay to evaluate the effect of this compound on the viability of a cancer cell line using a luminescence-based ATP assay.[6][7]

1. Materials and Reagents

  • Cell Line: Human breast cancer cell line (e.g., MCF-7)

  • Compound: this compound, dissolved in DMSO to a 10 mM stock solution

  • Positive Control: Doxorubicin, 10 mM stock in DMSO

  • Negative Control: DMSO (cell culture grade)

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Assay Plates: Sterile, white, opaque-walled 384-well microplates

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

  • Instruments: Automated liquid handler, multi-well plate luminometer, cell incubator (37°C, 5% CO₂)

2. Assay Procedure

  • Cell Seeding:

    • Harvest MCF-7 cells during the logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Dilute the cell suspension in culture medium to a final concentration of 20,000 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (500 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a compound plate by diluting the 10 mM stock of this compound to an intermediate concentration.

    • Using a pin tool or acoustic dispenser, transfer a small volume (e.g., 25 nL) of the compound, positive control (Doxorubicin), and negative control (DMSO) to the appropriate wells of the cell plate. The final concentration for the primary screen should be 10 µM for the compounds and 0.1% for DMSO.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Luminescence Reading:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (25 µL).[7]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

    • Measure the luminescence of each well using a plate luminometer.

3. Data Analysis

  • Calculate the percentage of inhibition for each well using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)) where RLU is the Relative Luminescent Units.

  • Determine the Z'-factor for the assay plate to assess its quality and suitability for HTS. A Z'-factor > 0.5 is considered excellent. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg|

Protocol 2: Dose-Response Confirmation and IC50 Determination

This protocol is for confirming the activity of "hit" compounds from the primary screen and determining their potency (IC50 value).

1. Materials and Reagents

  • Same as Protocol 1.

2. Assay Procedure

  • Cell Seeding:

    • Follow the same cell seeding procedure as in Protocol 1.

  • Compound Addition:

    • Prepare a serial dilution of this compound in DMSO. A typical 8-point, 3-fold dilution series might range from 100 µM to 0.05 µM.

    • Add the diluted compounds to the cell plate in triplicate.

    • Include positive (Doxorubicin) and negative (DMSO) controls on each plate.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Luminescence Reading:

    • Follow the same luminescence reading procedure as in Protocol 1.

3. Data Analysis

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 4-Bromobenzo[d]thiazol-2(3H)-one with various arylboronic acids. The resulting 4-arylbenzo[d]thiazol-2(3H)-one scaffold is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzothiazole core in biologically active compounds and functional materials. While direct literature on the Suzuki coupling of this specific lactam is limited, this protocol is based on established methods for structurally similar bromo-N-heterocycles and benzothiazole derivatives.[3][4][5] Optimization may be required for specific substrates.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between this compound and an arylboronic acid in the presence of a base and a suitable solvent system to yield the corresponding 4-aryl derivative.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the Suzuki coupling of this compound.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base solvent Add Solvent(s) reagents->solvent degas Degas Mixture (e.g., N2/Ar bubbling) solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Progress via TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench and Extract cool->quench purify Purify by Column Chromatography quench->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Figure 1. General experimental workflow for the Suzuki coupling reaction.

Key Reaction Parameters and Data from Related Compounds

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following table summarizes conditions reported for the Suzuki coupling of various related bromo-heterocyclic compounds, which can serve as a starting point for optimizing the reaction with this compound.

Aryl Bromide SubstratePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (10)-K₂CO₃DME80High[5]
4,8-Dibromobenzo[1,2-d:4,5-d′]bis([3][6]thiadiazole)Pd(OAc)₂-K-pivalateToluene-Low to moderate[3][7]
3-Bromo-6-methyl-4-tosyloxy-2-pyronePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)10080-95[8]
4-(2-bromoaryl)pyridinesPd(OAc)₂XPhosK₂CO₃THF/H₂O-95[9]
2-Acetyl-5-bromothiopheneBenzothiazole-based Pd(II)-precatalyst-K₂CO₃Water or DMF--[10]

Detailed Experimental Protocol (General Method)

This protocol is a generalized procedure and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if using a catalyst like Pd(OAc)₂, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using an aqueous system)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition and Degassing:

    • Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, to a concentration of ~0.1 M with respect to the starting bromide).

    • If the chosen solvent is not already degassed, bubble the inert gas through the reaction mixture for 15-20 minutes to ensure anaerobic conditions.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by standard analytical techniques, such as NMR (¹H, ¹³C) and mass spectrometry, to confirm its identity and purity.

Signaling Pathway and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Catalytic Cycle of Suzuki Coupling Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Complex Transmetal->RedElim Isomerization (cis -> trans) RedElim->Pd0 Reductive Elimination Product 4-Arylbenzo[d]thiazol- 2(3H)-one (Ar-Ar') RedElim->Product ArBr 4-Bromobenzo[d]thiazol- 2(3H)-one (Ar-Br) ArBr->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetal

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The catalytic cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1]

  • Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[11]

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][11]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 4-arylbenzo[d]thiazol-2(3H)-one derivatives. The provided protocol, based on methodologies for similar heterocyclic systems, offers a robust starting point for researchers. Careful selection and optimization of the catalyst, base, and solvent system will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols: Functionalization of the Benzene Ring of 4-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the benzene ring of 4-Bromobenzo[d]thiazol-2(3H)-one. This versatile building block is a key starting material for the synthesis of a diverse range of compounds with significant potential in medicinal chemistry and materials science. The functionalization strategies outlined herein focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the introduction of various substituents at the C4-position.

Introduction

The benzo[d]thiazol-2(3H)-one scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The presence of a bromine atom at the 4-position of the benzene ring provides a reactive handle for the introduction of molecular diversity through various chemical transformations. This allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds. The primary methods for the functionalization of this compound include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution.[3][4][5][6]

Functionalization Strategies

The functionalization of this compound can be systematically approached through several key reaction types. The choice of reaction will depend on the desired substituent to be introduced.

Functionalization_Strategies Functionalization Strategies for this compound cluster_0 Palladium-Catalyzed Cross-Coupling A This compound B Suzuki-Miyaura Coupling (Aryl/Vinyl Groups) A->B ArB(OH)2, Pd catalyst, Base C Buchwald-Hartwig Amination (Nitrogen Nucleophiles) A->C Amine, Pd catalyst, Base D Sonogashira Coupling (Alkynyl Groups) A->D Terminal Alkyne, Pd/Cu catalyst, Base E Nucleophilic Aromatic Substitution (SNAr with Amines/Thiols) A->E Nucleophile (e.g., R2NH) F 4-Aryl/Vinyl-benzo[d]thiazol-2(3H)-one B->F G 4-Amino-benzo[d]thiazol-2(3H)-one Derivatives C->G H 4-Alkynyl-benzo[d]thiazol-2(3H)-one D->H I 4-Substituted-benzo[d]thiazol-2(3H)-one (via SNAr) E->I

Caption: Overview of major functionalization reactions for this compound.

Experimental Protocols

The following protocols are representative methods for the functionalization of this compound, adapted from procedures for structurally similar compounds. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (0.02 - 0.05 equivalents)

  • K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)

  • 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.[4][7]

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Pd₂(dba)₃ (0.01 - 0.03 equivalents)

  • XPhos or other suitable phosphine ligand (0.02 - 0.06 equivalents)

  • NaOtBu or Cs₂CO₃ (1.5 - 2.5 equivalents)

  • Anhydrous toluene or dioxane

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask or microwave vial, combine this compound, the amine, the base, and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium precursor and the anhydrous solvent under the inert atmosphere.

  • Heat the reaction mixture to 100-120 °C (conventional heating) or irradiate in a microwave reactor at a suitable temperature and wattage for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation

This protocol describes the coupling of a terminal alkyne with this compound.[8][9]

Materials:

  • This compound

  • Terminal alkyne (1.5 - 2.0 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equivalents)

  • CuI (0.04 - 0.10 equivalents)

  • Triethylamine (Et₃N) as both base and solvent

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add triethylamine and the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-80 °C for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

This protocol is suitable for the reaction of this compound with strong nitrogen or sulfur nucleophiles.[3]

Materials:

  • This compound

  • Nucleophile (e.g., morpholine, piperidine, or a thiol) (2.0 - 3.0 equivalents)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sealed tube or reaction vial

  • Magnetic stirrer

Procedure:

  • In a sealed tube, dissolve this compound in DMF or DMSO.

  • Add the nucleophile to the solution.

  • Seal the tube and heat the reaction mixture to 100-150 °C for 12-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical yields for the functionalization of bromo-substituted benzothiazole analogs. These values should serve as a reference, and actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Bromo-Benzothiazole Analogs

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1002080-90
33-Thienylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O902475-85
44-Vinylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF1101270-80

Table 2: Buchwald-Hartwig Amination of Bromo-Aryl Scaffolds

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene110480-90
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1001275-85
3BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene120670-80
4IndolePd(OAc)₂ / DavePhosK₂CO₃DMF1301865-75

Table 3: Nucleophilic Aromatic Substitution of a Bromo-Benzothiadiazole Analog [3]

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)
1MorpholineDMF252478
2PiperidineDMF252475
3PyrrolidineDMF252472
4AnilineDMF1004855

Applications in Drug Discovery

Functionalized benzo[d]thiazol-2(3H)-one derivatives are of significant interest in drug discovery due to their diverse biological activities.

Anticancer Activity

Many 4-substituted benzo[d]thiazol-2(3H)-one derivatives have demonstrated potent anticancer activity. The proposed mechanism of action for some of these compounds involves the induction of apoptosis through the mitochondrial pathway.[10]

Apoptosis_Pathway Proposed Apoptotic Pathway of 4-Substituted Benzo[d]thiazol-2(3H)-ones A 4-Substituted Benzo[d]thiazol-2(3H)-one B Cancer Cell A->B C Mitochondrial Stress B->C Induces D Release of Cytochrome c C->D E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E F Activation of Caspase-9 E->F G Activation of Caspase-3 F->G Cleaves and Activates H Apoptosis G->H Executes

Caption: Induction of apoptosis via the mitochondrial pathway.

Anti-inflammatory Activity

Certain derivatives of benzo[d]thiazol-2(3H)-one have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2).[11][12] The CB2 receptor is primarily expressed on immune cells, and its activation is associated with anti-inflammatory effects without the psychotropic side effects linked to CB1 receptor activation.[13]

CB2_Signaling_Pathway Anti-inflammatory Signaling of CB2 Agonist Benzo[d]thiazol-2(3H)-ones A Benzo[d]thiazol-2(3H)-one Derivative (CB2 Agonist) B CB2 Receptor A->B Binds and Activates C Gi/o Protein Activation B->C D Inhibition of Adenylyl Cyclase C->D F Modulation of MAPK Pathways (e.g., ERK1/2) C->F E Decrease in cAMP D->E G Inhibition of NF-κB Signaling E->G F->G H Decreased Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) G->H I Anti-inflammatory Effect H->I Experimental_Workflow Workflow for Synthesis and Evaluation of 4-Substituted Benzo[d]thiazol-2(3H)-ones A Starting Material This compound B Functionalization Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Reaction Work-up and Purification (Chromatography) B->C D Structural Characterization (NMR, MS, etc.) C->D E In vitro Biological Screening (e.g., Cytotoxicity, Receptor Binding) D->E F Identification of Lead Compounds E->F G Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) F->G H In vivo Efficacy Studies (Animal Models) G->H

References

Application Notes and Protocols for the Quantification of 4-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Bromobenzo[d]thiazol-2(3H)-one in pharmaceutical preparations. The methods described are based on common analytical techniques and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, quality control, and regulatory compliance. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary methods are presented, offering different levels of sensitivity and selectivity.

  • HPLC-UV: A robust and widely accessible method suitable for routine quality control and quantification in formulations where the concentration of the analyte is relatively high.

  • LC-MS/MS: A highly sensitive and selective method ideal for bioanalytical studies (e.g., plasma or tissue analysis) and for the detection and quantification of trace-level impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. Quantification is performed by measuring the absorbance of the analyte at its maximum absorption wavelength using a UV detector.

Instrumentation and Materials
Equipment/MaterialSpecification
HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size
SolventsAcetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized)
ReagentsFormic acid (analytical grade)
StandardsThis compound reference standard (>99% purity)
Sample Filters0.45 µm PTFE syringe filters
Experimental Protocol

3.3.1. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3.2. Sample Preparation

The sample preparation will depend on the matrix. For a pharmaceutical formulation (e.g., tablet):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient.

  • Transfer the powder to a volumetric flask and add a suitable dissolution solvent (e.g., methanol or a mixture of methanol and water).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the dissolution solvent and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

3.3.3. Chromatographic Conditions

ParameterCondition
Mobile PhaseA: 0.1% Formic acid in Water, B: Acetonitrile
Gradient0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection WavelengthTo be determined by UV scan (typically 254 nm or λmax)
Data Presentation: HPLC-UV Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 µg/mL
Selectivity No interference at the retention time of the analytePeak is pure and well-resolved

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

This method offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the precise detection capabilities of a tandem mass spectrometer. The analyte is separated on a C18 column and then ionized, and specific precursor-to-product ion transitions are monitored for quantification. This approach is particularly useful for analyzing complex matrices like plasma.

Instrumentation and Materials
Equipment/MaterialSpecification
LC-MS/MS SystemUPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Analytical ColumnC18, 2.1 x 50 mm, 1.8 µm particle size
SolventsAcetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
ReagentsFormic acid (LC-MS grade)
StandardsThis compound reference standard, Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
Sample PreparationSolid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., acetonitrile)
Experimental Protocol

4.3.1. Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the Internal Standard (IS) in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking the appropriate matrix (e.g., blank plasma) with the analyte and a constant concentration of the IS to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

4.3.2. Sample Preparation (from Plasma)

A common approach is protein precipitation:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

4.3.3. LC-MS/MS Conditions

ParameterCondition
Liquid Chromatography
Mobile PhaseA: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Gradient0-0.5 min: 10% B, 0.5-3.0 min: 10-90% B, 3.0-3.5 min: 90% B, 3.5-4.0 min: 90-10% B, 4.0-5.0 min: 10% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]⁺ of this compound
Product Ion (m/z)To be determined by infusion and fragmentation studies
Dwell Time100 ms
Collision EnergyTo be optimized
Data Presentation: LC-MS/MS Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9950.998
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%97.2%
Precision (% RSD)
- Intra-day≤ 15%4.5%
- Inter-day≤ 15%6.8%
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%0.1 ng/mL
Selectivity No significant interference at the retention times of the analyte and ISNo interfering peaks observed in blank matrix
Matrix Effect IS-normalized matrix factor between 0.85 and 1.150.98

Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter hplc Inject into HPLC filter->hplc separate Chromatographic Separation hplc->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV sample preparation and analysis workflow.

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis start Pipette Plasma add_is Add Acetonitrile with IS start->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms separate Chromatographic Separation lcms->separate ionize Ionization (ESI+) separate->ionize detect Mass Spectrometry (MRM) ionize->detect quantify Quantification detect->quantify

Caption: LC-MS/MS plasma sample preparation and analysis workflow.

Application Notes and Protocols for Crystallization of 4-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of 4-Bromobenzo[d]thiazol-2(3H)-one, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below are based on established crystallization techniques for related brominated benzothiazole derivatives and are intended to serve as a starting point for developing a robust and optimized crystallization process.

Physicochemical Properties

This compound is a white crystalline solid.[1][2] Key properties relevant to its crystallization are summarized in Table 1.

PropertyValueSource
Molecular Formula C₇H₄BrNOS[3]
Molecular Weight 230.08 g/mol [3]
Melting Point 185-188 °C[1]
Appearance White crystalline solid[1][2]
Solubility Sparingly soluble in methanol and acetone; limited solubility in common organic solvents.[1][2]

Crystallization Techniques

The selection of an appropriate crystallization technique is critical for obtaining high-purity crystals of this compound with the desired physical properties. Below are several recommended methods that can be adapted and optimized.

Slow Evaporation Method

This technique is suitable for obtaining high-quality single crystals for X-ray diffraction studies. The principle relies on the slow evaporation of a solvent from a saturated solution, leading to a gradual increase in solute concentration and subsequent crystal growth.

Experimental Protocol:

  • Solvent Selection: Based on solubility data, solvents such as methanol, ethanol, or acetone are suitable candidates.[1] A solvent in which the compound has moderate solubility at room temperature is ideal.

  • Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature. Gentle warming can be used to ensure complete dissolution, followed by cooling to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent. Place the vessel in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vessel for crystal growth over several days to weeks. Once crystals of a suitable size have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Dry the crystals under a gentle stream of inert gas or in a desiccator.

Slow Cooling Method

This is a common technique for recrystallization to improve the purity of the compound. It involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated solution, which is then slowly cooled to induce crystallization.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Alcohols like ethanol or acetic acid are often used for related compounds.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the selected solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution into a pre-warmed clean flask.

  • Cooling: Allow the flask to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow down the cooling rate.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of the crystals.

  • Crystal Harvesting and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Vapor Diffusion Method

Vapor diffusion is another effective method for growing high-quality single crystals and is particularly useful when only small amounts of the compound are available.

Experimental Protocol:

  • Solvent System: This method requires a binary solvent system: a "good" solvent in which the compound is readily soluble, and a "poor" solvent (precipitant) in which the compound is sparingly soluble. The two solvents must be miscible.

  • Setup (Hanging Drop):

    • Dissolve a small amount of this compound in the "good" solvent.

    • Place a larger volume of the "poor" solvent in a well of a crystallization plate.

    • Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.

    • Invert the coverslip and place it over the well, sealing it with grease.

  • Setup (Sitting Drop):

    • Place a larger volume of the "poor" solvent in the reservoir of a sitting drop vapor diffusion plate.

    • Place a small volume of the compound solution in the drop chamber.

    • Seal the chamber.

  • Diffusion and Crystallization: The more volatile "good" solvent will slowly diffuse into the reservoir of the "poor" solvent, gradually increasing the concentration of the compound in the drop and leading to crystallization.

  • Crystal Harvesting: Once crystals have formed, they can be carefully removed using a loop.

Data Presentation

The following table summarizes typical parameters for the crystallization of benzothiazole derivatives, which can be used as a starting point for the optimization of this compound crystallization.

Crystallization MethodSolvent(s)Temperature ProfileTypical YieldPurity
Slow Evaporation Methanol, AcetoneConstant Room TemperatureVariableHigh (suitable for single crystal)
Slow Cooling Ethanol, Acetic AcidHeat to dissolve, cool slowly to RT, then 0-4 °C>80%High
Vapor Diffusion Good: DMF, DMSO; Poor: Water, TolueneConstant Room TemperatureMicroscaleHigh (suitable for single crystal)

Visualized Workflows

The following diagrams illustrate the general workflows for the described crystallization techniques.

SlowEvaporation A Prepare Saturated Solution B Filter Solution A->B Remove Particulates C Slow Solvent Evaporation B->C Controlled Environment D Harvest and Wash Crystals C->D After Crystal Growth E Dry Crystals D->E SlowCooling A Dissolve Compound at High Temperature B Hot Filtration (Optional) A->B Remove Impurities C Slow Cooling to Room Temperature A->C B->C D Cool in Ice Bath C->D Maximize Yield E Filter and Wash Crystals D->E F Dry Crystals E->F VaporDiffusion cluster_setup Vapor Diffusion Setup A Compound in 'Good' Solvent (Drop) C Seal Chamber A->C B 'Poor' Solvent (Reservoir) B->C D Solvent Vapor Diffusion C->D Volatile 'Good' Solvent Evaporates E Crystal Formation in Drop D->E Increased Solute Concentration F Harvest Crystals E->F

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-Bromobenzo[d]thiazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present in the crude product.

Q2: What is the expected appearance and melting point of pure this compound?

Pure this compound is a white crystalline solid.[1] Its reported melting point is in the range of 185-188 °C.[1] Deviations from this appearance (e.g., discoloration) or a broad melting point range are indicative of impurities.

Q3: What are the likely impurities in a crude sample of this compound?

While specific impurities depend on the synthetic route, potential contaminants may include:

  • Unreacted starting materials: Such as 2-aminothiophenol derivatives.

  • Over-brominated byproducts: Di- or tri-brominated benzothiazolones.

  • Isomeric byproducts: Bromination at other positions on the benzene ring.

  • Decomposition products: Some benzothiazole derivatives can be unstable, especially during purification on silica gel.[2]

  • Reagents from the synthesis: Such as residual acids or bases.

Q4: In which solvents is this compound soluble?

This compound has limited solubility in common organic solvents like methanol and acetone and is sparingly soluble in water.[1] This property is crucial for selecting an appropriate recrystallization solvent.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize upon cooling. The solution is not supersaturated; too much solvent was used.1. Evaporate some of the solvent to increase the concentration of the product.2. Add a small seed crystal of pure product to induce crystallization.3. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Oily precipitate forms instead of crystals. The product is "oiling out," which can be due to a high concentration of impurities or too rapid cooling.1. Re-heat the solution until the oil redissolves.2. Allow the solution to cool more slowly at room temperature.3. Add a slightly larger volume of the hot solvent to reduce the concentration before cooling.
Crystals are colored (e.g., yellow or brown). Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.2. Perform a second recrystallization.
Low recovery of the purified product. The product has significant solubility in the cold solvent, or too much solvent was used.1. Minimize the amount of hot solvent used to dissolve the crude product.2. Cool the solution for a longer period or at a lower temperature to maximize crystal formation.3. Use a different solvent system where the product has lower solubility at cold temperatures.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. Inappropriate eluent system (polarity is too high or too low).1. Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product.2. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Product is not eluting from the column. The eluent is not polar enough, or the product is strongly adsorbed to the stationary phase.1. Gradually increase the polarity of the eluent.2. If using silica gel, consider adding a small percentage of a more polar solvent like methanol to the eluent.
Product appears to be decomposing on the column. Some brominated benzothiazole derivatives are known to be unstable on silica gel.[2]1. Minimize the time the compound spends on the column by running the chromatography as quickly as possible.2. Consider using a different stationary phase, such as alumina.3. If possible, purify by recrystallization instead.
Streaking or tailing of the product band. The sample was overloaded on the column, or the compound is interacting strongly with the stationary phase.1. Use a larger column or load a smaller amount of the crude product.2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization of the compound on the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility data, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but readily soluble when hot. Ethanol has been reported for recrystallizing similar compounds.[3]

  • Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the selected solvent (e.g., ethanol) and heat the mixture to boiling with stirring. c. Continue adding small portions of the hot solvent until the solid just dissolves. d. If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes. e. Perform a hot filtration to remove any insoluble impurities (and charcoal if used). f. Allow the filtrate to cool slowly to room temperature to form crystals. g. Further, cool the flask in an ice bath to maximize crystal yield. h. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. i. Dry the crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Silica gel is commonly used.

  • Eluent Selection: An appropriate eluent system should be determined by TLC analysis. For similar compounds, mixtures of hexane and ethyl acetate or dichloromethane have been used.[3]

  • Procedure: a. Prepare a slurry of silica gel in the initial, least polar eluent. b. Pack a chromatography column with the slurry. c. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. d. Load the sample onto the top of the silica gel bed. e. Begin eluting with the selected solvent system, collecting fractions. f. Monitor the fractions by TLC to identify those containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Example Data for Recrystallization of this compound

Trial Crude Mass (g) Solvent Volume (mL) Yield (g) Recovery (%) Melting Point (°C) Purity (by HPLC)
15.0Ethanol1003.570184-18798.5%
25.0Acetone1203.162185-18899.1%

Table 2: Example Data for Column Chromatography of this compound

Run Crude Mass (g) Stationary Phase Eluent System Yield (g) Recovery (%) Purity (by HPLC)
12.0Silica GelHexane:Ethyl Acetate (7:3)1.68099.5%
22.0Silica GelDichloromethane1.57599.2%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound) recrystallization Recrystallization synthesis->recrystallization Option 1 column_chromatography Column Chromatography synthesis->column_chromatography Option 2 purity_check Purity & Identity Check (TLC, HPLC, NMR, MP) recrystallization->purity_check column_chromatography->purity_check

Caption: General experimental workflow for the purification of this compound.

troubleshooting_tree start Crude Product Impure is_colored Is the product colored? start->is_colored recrystallization_choice Recrystallization (with charcoal) is_colored->recrystallization_choice Yes column_choice Column Chromatography is_colored->column_choice No product_oils_out Product oils out during recrystallization? recrystallization_choice->product_oils_out poor_separation Poor separation in column? column_choice->poor_separation optimize_eluent Optimize eluent (via TLC) poor_separation->optimize_eluent Yes pure_product Pure Product poor_separation->pure_product No optimize_eluent->pure_product slow_cooling Re-dissolve and cool slowly product_oils_out->slow_cooling Yes product_oils_out->pure_product No slow_cooling->pure_product

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Bromination of Benzothiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of benzothiazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the bromination of benzothiazol-2(3H)-one?

The primary and most commonly desired product of the electrophilic bromination of benzothiazol-2(3H)-one is 6-bromo-benzothiazol-2(3H)-one . The electron-donating nature of the nitrogen and sulfur atoms directs the incoming electrophile (bromine) to the benzene part of the molecule. The 6-position is generally favored due to electronic and steric factors.

Q2: What are the common side reactions observed during the bromination of benzothiazol-2(3H)-one?

Common side reactions include:

  • Over-bromination: Formation of di- or even poly-brominated products, such as 4,6-dibromo-benzothiazol-2(3H)-one. This is more likely to occur with an excess of the brominating agent or under harsh reaction conditions.

  • Isomer Formation: Although the 6-bromo isomer is typically major, other isomers like the 4-bromo or 7-bromo derivatives can also be formed in smaller quantities depending on the reaction conditions.

  • Degradation: Under excessively harsh conditions (e.g., high temperatures, strong acids), the benzothiazolone ring system may degrade, leading to a complex mixture of byproducts and a lower yield of the desired product.

Q3: Which brominating agents can be used?

Several brominating agents can be employed, each with its own reactivity and selectivity profile:

  • Elemental Bromine (Br₂): Often used in a solvent like acetic acid or chloroform. It is a strong brominating agent and can lead to over-bromination if not carefully controlled.

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent. It is often preferred to minimize over-bromination and is typically used with a radical initiator or in a polar solvent.

  • Bromine in Aqueous Hydrobromic Acid: This system can be effective for direct bromination of related heterocyclic systems.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot of the starting material (benzothiazol-2(3H)-one) should be co-spotted with the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible. Staining with potassium permanganate or visualization under UV light can aid in the visualization of the spots.

Q5: What are the typical purification methods for 6-bromo-benzothiazol-2(3H)-one?

Purification is typically achieved through:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities and isolating the desired product in high purity. Common solvents for recrystallization include ethanol, isopropanol, or acetic acid.

  • Column Chromatography: If a significant amount of side products (like isomers or di-brominated compounds) are present, silica gel column chromatography may be necessary. A gradient of ethyl acetate in hexane is a common eluent system.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired 6-bromo product Incomplete reaction.Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or temperature slightly.
Degradation of starting material or product.Use a milder brominating agent like NBS. Avoid excessively high temperatures. Ensure the reaction is not left for an extended period after completion.
Poor work-up procedure.Ensure proper quenching of excess bromine and complete extraction of the product.
Formation of significant amounts of di-brominated product Excess of brominating agent.Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent.
High reaction temperature.Perform the reaction at a lower temperature. For example, add the bromine solution dropwise at 0-5 °C.
Highly reactive brominating agent.Switch from elemental bromine to a milder agent like NBS.
Presence of multiple isomers in the product mixture Reaction conditions favoring non-selective bromination.Modify the solvent. Acetic acid often provides good selectivity. Consider using a Lewis acid catalyst to enhance regioselectivity, but this may also increase reactivity and the risk of over-bromination.
Product is difficult to purify Presence of closely related isomers or byproducts.If recrystallization is ineffective, use column chromatography with a shallow solvent gradient for better separation.
Contamination with starting material.Ensure the reaction goes to completion by monitoring with TLC.

Quantitative Data Summary

Direct quantitative data on the side reactions in the bromination of benzothiazol-2(3H)-one is not extensively reported in publicly available literature. However, based on studies of analogous heterocyclic systems, the following trends can be expected. The data presented here is illustrative and will vary based on specific experimental conditions.

Brominating Agent Equivalents Solvent Temperature Expected Major Product Yield Expected Major Side Product(s) & Yield
Br₂1.1Acetic AcidRoom Temp~70-80% (6-bromo)~5-10% (4,6-dibromo), <5% (other isomers)
Br₂2.2Acetic Acid50 °CLow (6-bromo)High (4,6-dibromo and other poly-brominated)
NBS1.1AcetonitrileReflux~80-90% (6-bromo)<5% (di-bromo), <2% (other isomers)
NBS1.1CCl₄ / AIBNRefluxLower yield, potential for benzylic bromination if N-alkylatedRing-brominated byproducts still possible

Experimental Protocols

Protocol 1: Bromination using Elemental Bromine in Acetic Acid
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve benzothiazol-2(3H)-one (10.0 g, 66.1 mmol) in glacial acetic acid (100 mL).

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (3.7 mL, 72.7 mmol, 1.1 eq.) in glacial acetic acid (20 mL). Add this solution dropwise to the stirred solution of benzothiazol-2(3H)-one over 30 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexane).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water (500 mL). The crude product will precipitate.

  • Quenching: Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.

  • Isolation: Filter the precipitated solid, wash with copious amounts of water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from ethanol or isopropanol to obtain pure 6-bromo-benzothiazol-2(3H)-one.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzothiazol-2(3H)-one (10.0 g, 66.1 mmol) in acetonitrile (120 mL).

  • Reagent Addition: Add N-bromosuccinimide (12.9 g, 72.7 mmol, 1.1 eq.) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 6-bromo-benzothiazol-2(3H)-one.

Visualizations

Reaction Pathways

Bromination_Pathways cluster_main Main Reaction cluster_side Side Reactions Start Benzothiazol-2(3H)-one Main_Product 6-Bromo-benzothiazol-2(3H)-one Start->Main_Product Br₂ / Acetic Acid or NBS / MeCN Di_Product 4,6-Dibromo-benzothiazol-2(3H)-one Start->Di_Product Excess Br₂ High Temp. Isomer_Product 4-Bromo / 7-Bromo Isomers Start->Isomer_Product Non-selective conditions Main_Product->Di_Product Further Bromination

Caption: Main and side reaction pathways in the bromination of benzothiazol-2(3H)-one.

Experimental Workflow

Experimental_Workflow Start Start: Benzothiazol-2(3H)-one Reaction Bromination (Br₂ or NBS) Start->Reaction TLC Monitor with TLC Reaction->TLC Workup Work-up & Isolation TLC->Workup Reaction Complete Crude Crude Product Workup->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Final Pure 6-Bromo Product Purification->Final

Caption: A typical experimental workflow for the synthesis of 6-bromo-benzothiazol-2(3H)-one.

Troubleshooting Logic

Troubleshooting_Logic Start Unsatisfactory Result? Low_Yield Low Yield? Start->Low_Yield Impure Impure Product? Start->Impure Check_Completion Reaction Complete? Low_Yield->Check_Completion Yes Overbromination Over-bromination? Impure->Overbromination Yes Isomers Isomers Present? Impure->Isomers Yes Adjust_Time_Temp Increase Time/Temp Check_Completion->Adjust_Time_Temp No Check_Conditions Harsh Conditions? Check_Completion->Check_Conditions Yes Use_Milder Use NBS, Lower Temp Check_Conditions->Use_Milder Yes Reduce_Br Use Stoichiometric Br₂/NBS Overbromination->Reduce_Br Yes Column Use Column Chromatography Isomers->Column Yes

Caption: A logical troubleshooting guide for common issues in the bromination reaction.

Overcoming poor solubility of 4-Bromobenzo[d]thiazol-2(3H)-one in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome challenges related to the poor solubility of 4-Bromobenzo[d]thiazol-2(3H)-one in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a halogenated benzothiazole derivative.[1][2] Compounds in the benzothiazole class are of significant interest in medicinal chemistry for their wide range of biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties.[1][3] Its structural framework is pivotal for interacting with various biological targets.[1]

Q2: Why does this compound exhibit poor solubility in aqueous solutions?

A2: The compound's structure, which includes a bromine atom and a benzothiazole core, gives it a hydrophobic (lipophilic) nature, leading to low solubility in water.[4] This is a common challenge for many organic compounds in drug discovery, where nearly 90% of drug candidates are poorly water-soluble.[5]

Q3: What are the common signs of solubility issues in an assay?

A3: Signs of poor solubility include:

  • Precipitation: Visible particles or cloudiness in the solution after diluting a stock solution into an aqueous assay buffer.

  • High Data Variability: Inconsistent results between replicate wells in plate-based assays.

  • Underestimated Potency: The measured biological activity (e.g., IC50) may be lower than the true value because the compound is not fully dissolved at the tested concentrations.[6][7]

  • Discrepancies Between Assays: Inconsistent activity observed between biochemical and cell-based assays.[6]

Q4: I use DMSO to prepare my stock solution. What is the maximum final concentration of DMSO recommended for assays?

A4: The maximum tolerated DMSO concentration is highly dependent on the cell line or assay system.

  • For most cell-based assays, it is strongly recommended to keep the final DMSO concentration at or below 0.5%, with 0.1% being the safest threshold to avoid solvent-induced artifacts.[8][9][10]

  • Primary cells are often more sensitive than immortalized cell lines and may require even lower concentrations (<0.1%).[9]

  • Biochemical (enzyme) assays may tolerate higher concentrations, but it is always critical to perform a solvent tolerance test to determine the highest concentration that does not affect the assay's performance.

Troubleshooting Guide

Problem: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer.

  • Cause: This occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution, a phenomenon known as "crashing out."

  • Solutions:

    • Optimize the Dilution Protocol: Instead of a single large dilution, perform a serial dilution. It is preferable to add the DMSO stock directly to the final assay media, which often contains proteins or other components that can help maintain solubility.[7]

    • Use Co-solvents: Introduce a water-miscible co-solvent to the assay buffer.[11] Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[12][13] Always test for co-solvent effects on the assay itself.

    • Lower the Final Concentration: If possible, reduce the highest concentration of the compound tested to stay within its solubility limit.

    • Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help redissolve small amounts of precipitate, but be cautious as this may only be a temporary solution.[9]

Problem: I am observing high variability and poor reproducibility between my assay replicates.

  • Cause: This can be due to the formation of micro-precipitates that are not visible to the naked eye. These small particles can lead to inconsistent compound concentrations across different wells.

  • Solutions:

    • Confirm Solubility Limit: Perform a solubility test to determine the maximum soluble concentration of your compound in the specific assay buffer you are using.

    • Improve Mixing: After adding the compound to the assay plate, ensure thorough but gentle mixing to promote a homogenous solution. Avoid vigorous shaking that might introduce bubbles.

    • Consider Excipients: The use of solubilizing agents like cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility and stability.

Problem: My cell-based assay shows unexpected toxicity, even at low compound concentrations.

  • Cause: The observed toxicity could be an artifact of the solvent or compound precipitation rather than a true biological effect of the solubilized compound.

  • Solutions:

    • Run Proper Vehicle Controls: Always include a "vehicle control" group that contains the highest concentration of DMSO (and any co-solvents) used in the experiment but no test compound. This allows you to distinguish between compound-specific effects and solvent-induced toxicity.[14]

    • Check for Precipitate-Induced Toxicity: Compound precipitates can cause physical stress to cells, leading to cytotoxicity that is not related to the compound's pharmacological activity. Examine wells under a microscope for any visible signs of precipitation.

    • Evaluate Solvent Tolerance: If you suspect sensitivity to the solvent, run a dose-response curve for the solvent (e.g., DMSO from 0.05% to 2%) to determine the exact toxicity threshold for your specific cell line.[8][14]

Data and Protocols

Quantitative Data Tables

Table 1: Solubility of this compound in Common Solvents (Note: Exact quantitative values may vary. This table provides general guidance. Empirical determination is recommended.)

SolventTypeExpected SolubilityNotes
WaterAqueousVery Low / InsolubleThe hydrophobic nature of the compound limits its solubility.
PBS (pH 7.4)Aqueous BufferVery LowSimilar to water; slight pH changes are unlikely to significantly improve solubility.
DMSOOrganicHighRecommended for preparing high-concentration stock solutions (e.g., 10-50 mM).
EthanolOrganic Co-solventModerateCan be used as a co-solvent to improve aqueous solubility.[12]
Propylene GlycolOrganic Co-solventModerateA less volatile co-solvent option suitable for many biological assays.[11][12]

Table 2: Recommended Maximum Co-solvent Concentrations for Assays

Assay TypeDMSOEthanolPropylene Glycol
Cell-Based (Immortalized)≤ 0.5%[9]≤ 1%≤ 1%
Cell-Based (Primary Cells)≤ 0.1%[9]≤ 0.5%≤ 0.5%
Biochemical (Enzyme)≤ 2% (must be validated)≤ 5% (must be validated)≤ 5% (must be validated)
Protein Binding AssaysVariable; must be optimizedVariable; must be optimizedVariable; must be optimized
Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Objective: To prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Materials:

    • This compound (MW: 230.08 g/mol )

    • Anhydrous, cell-culture grade DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance and vortex mixer

  • Procedure:

    • Weigh out 2.30 mg of the compound and place it into a sterile microcentrifuge tube.

    • Add 500 µL of 100% DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if dissolution is slow.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Using a Co-solvent to Prepare a Working Solution

  • Objective: To prepare a 100 µM working solution in an aqueous buffer containing 1% ethanol as a co-solvent.

  • Materials:

    • 20 mM stock solution in DMSO (from Protocol 1)

    • 100% Ethanol

    • Aqueous assay buffer (e.g., PBS)

  • Procedure:

    • Prepare an intermediate dilution of the compound in a pure organic solvent. For example, dilute the 20 mM DMSO stock 1:10 in 100% ethanol to create a 2 mM solution.

    • Prepare the final assay buffer containing the co-solvent. For a final volume of 10 mL with 1% ethanol, add 100 µL of 100% ethanol to 9.9 mL of aqueous buffer.

    • Add the required volume of the intermediate compound dilution to the final assay buffer. To make a 100 µM solution, add 5 µL of the 2 mM intermediate stock to 995 µL of the buffer containing 1% ethanol.

    • Vortex the final working solution immediately and thoroughly to ensure homogeneity and prevent precipitation.

Visualizations

Experimental and Logical Workflows

G cluster_start Initial Observation cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_end Outcome start Compound added to aqueous assay buffer check_sol Is the solution clear? start->check_sol sol_1 Lower compound concentration check_sol->sol_1 No end_node Proceed with Assay check_sol->end_node  Yes sol_2 Use co-solvents (e.g., Ethanol, PEG) sol_1->sol_2 sol_3 Optimize dilution (e.g., serial dilution) sol_2->sol_3 sol_4 Use excipients (e.g., cyclodextrins) sol_3->sol_4 sol_4->end_node

Caption: A decision tree for troubleshooting poor compound solubility in assays.

G compound This compound (Inhibitor) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) compound->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Angiogenesis erk->proliferation

Caption: Hypothetical signaling pathway showing inhibition of a kinase cascade.

G step1 1. Weigh solid compound step2 2. Dissolve in 100% DMSO to create stock solution step1->step2 step3 3. Perform serial dilution in 100% DMSO if needed step2->step3 step4 4. Add small volume of DMSO stock directly to final assay buffer step3->step4 step5 5. Mix immediately and thoroughly step4->step5 step6 6. Add to assay plate step5->step6

Caption: Recommended workflow for preparing the compound for an assay.

References

Technical Support Center: Optimization of Derivatization Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of derivatization reactions for chromatographic analysis (GC, HPLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization process in a question-and-answer format.

Problem: Low or No Derivatization Yield

Q1: My chromatogram shows a very small product peak or none at all. What are the common causes and how can I fix this?

A1: Low or non-existent derivatization yield is a frequent issue stemming from several potential sources. Follow this guide to diagnose and resolve the problem.

  • Presence of Moisture: The most common cause, especially for silylation reactions, is the presence of water.[1] Silylating reagents react preferentially with active hydrogens from water, which consumes the reagent and stops the desired reaction.[1]

    • Remedy: Ensure all glassware is thoroughly dried; flame-drying or oven-drying is recommended.[2] Use anhydrous solvents and reagents, and store reagents under desiccated conditions.[1] If your sample is aqueous, it must be completely dried, for example, by lyophilization, before adding the derivatization reagents.[3][4]

  • Suboptimal Reaction Temperature and Time: Derivatization reactions are highly dependent on both temperature and time to proceed to completion.

    • Remedy: Each derivatization reaction must be optimized for these parameters. For example, some silylations of estrogenic compounds require 75°C for 45 minutes, while others may require different conditions. Insufficient heating or time will result in an incomplete reaction.[5][6] Consult literature for your specific analyte and reagent or perform an optimization experiment.

  • Incorrect Reagent Concentration: The concentration of the derivatization reagent is critical.

    • Remedy: It is generally recommended to use the derivatizing reagent in excess to drive the reaction to completion. For silylation with BSTFA, a molar ratio of at least 2:1 of the reagent to the analyte's active hydrogens is a good starting point.

  • Suboptimal pH: The pH of the reaction medium can dramatically affect the derivatization efficiency, especially for compounds with amine or carboxylic acid groups.[7][8]

    • Remedy: The optimal pH depends on the analyte and the reagent. For example, the derivatization of some peptides with ES-ABD-F shows maximum yield at a pH above 8.5.[9] For other reactions, like with dansyl chloride, a pH of 9.5 to 10.5 may be optimal.[10][11] Adjust the pH of your sample using appropriate buffers.

  • Sample Matrix Interference: Components within the sample matrix can inhibit the derivatization reaction.[12][13]

    • Remedy: It is best to develop derivatization procedures using compounds within a matrix similar to your actual samples, not just pure standards.[12] If matrix effects are significant, consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization.[14][15]

  • Degraded Reagents: Derivatization reagents, especially silylating agents, are sensitive and can degrade if not stored properly.

    • Remedy: Always use fresh reagents from a reputable supplier. Ensure vials are sealed correctly and stored according to the manufacturer's instructions, often in a desiccator.

Problem: Multiple or Unexpected Peaks in Chromatogram

Q2: I'm seeing multiple peaks for a single analyte or other unexpected peaks. What's happening?

A2: The appearance of multiple or artifact peaks is usually a sign of an incomplete reaction, side reactions, or derivative instability.

  • Incomplete Derivatization: If the reaction does not go to completion, you will see peaks for both the original analyte and one or more partially derivatized products.[12]

    • Remedy: Re-optimize the reaction conditions, focusing on increasing the temperature, time, or reagent concentration to drive the reaction to completion.[16]

  • Formation of Artifacts: Silylation and other derivatization reactions can sometimes produce unexpected byproducts, especially in complex sample matrices.[12]

    • Remedy: Changing the derivatization reagent or the solvent can help avoid artifact formation.[12] For example, using an excess of a silylating reagent can sometimes reduce artifacts formed with aldehydes and ketones.[16]

  • Instability of Derivatives: Some derivatives are not stable and can degrade over time, either in the vial before injection or in the hot GC inlet.[13] This can lead to the appearance of breakdown products.

    • Remedy: Analyze samples as quickly as possible after derivatization. An automated workflow can improve reproducibility by ensuring a consistent time between derivatization and injection.[5] If derivatives are known to be unstable, investigate alternative, more stable derivatization strategies like acylation.[10]

Problem: Poor Reproducibility

Q3: My results are inconsistent between runs. How can I improve reproducibility?

A3: Poor reproducibility often points to small, uncontrolled variations in the experimental procedure.

  • Inconsistent Reaction Conditions: Manual derivatization can introduce variability.[5]

    • Remedy: The use of a fully automated derivatization system can significantly improve robustness and reproducibility by ensuring every sample is treated identically.[5] If performing the procedure manually, be meticulous about reaction times, temperatures, and the precise addition of reagents. Using a thermostatically controlled heating block is crucial.[17]

  • Variable Time Before Analysis: The stability of derivatives can vary, and letting samples sit for different lengths of time before analysis can introduce errors.[13]

    • Remedy: Establish a fixed and consistent time between the completion of the derivatization and the injection into the chromatograph.[5]

  • Contamination: Contamination from glassware, solvents, or the lab environment can lead to inconsistent results.[16][17]

    • Remedy: Ensure all glassware is properly cleaned and deactivated (silanized) if necessary to prevent sample adsorption.[17] Use only high-purity solvents and reagents for all steps.[16]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatization?

A1: Derivatization is a chemical modification technique used to convert an analyte into a product with more suitable properties for chromatographic analysis.[18][19] Key goals include:

  • Increasing Volatility: To allow non-volatile compounds (like sugars or amino acids) to be analyzed by Gas Chromatography (GC).[1][20]

  • Improving Thermal Stability: To prevent the analyte from decomposing in the hot GC inlet.[1]

  • Enhancing Detection: To attach a chromophore or fluorophore to the analyte, increasing its sensitivity for HPLC with UV-Vis or fluorescence detection.[10][20]

  • Improving Peak Shape: To mask polar functional groups (-OH, -NH, -COOH) that can cause peak tailing due to interaction with active sites in the GC or HPLC system.[18][21]

Q2: What are the most common types of derivatization reactions?

A2: For GC analysis, the three main categories are:

  • Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group. This is the most common method to increase volatility and thermal stability.[10][16][17]

  • Acylation: Reacts compounds with active hydrogens (-OH, -SH, -NH) with reagents like trifluoroacetic anhydride (TFAA) to form esters, thioesters, and amides.[10][22] Acyl derivatives are often more stable than silyl derivatives.[10]

  • Alkylation/Esterification: Replaces active hydrogens with an alkyl group, most commonly used to form esters from carboxylic acids, which are less polar and more volatile.[10][18]

Q3: How do I choose the right derivatization reagent?

A3: The choice depends on the functional group(s) on your analyte, the analytical technique (GC or HPLC), and your objective.[17] For example, to analyze a carboxylic acid by GC, you might choose silylation (e.g., with BSTFA) or esterification (e.g., with BF3-methanol).[17][18] For HPLC analysis of a primary amine without a chromophore, you might choose a reagent like o-phthalaldehyde (OPA) or dansyl chloride to create a fluorescent derivative.[10][23]

Q4: What are the most critical parameters to optimize for a successful reaction?

A4: The key parameters that require optimization for nearly every derivatization protocol are:

  • Temperature: Affects reaction rate and completion.[6]

  • Reaction Time: Must be sufficient for the reaction to go to completion.[6]

  • Reagent Concentration: An excess is often needed to drive the reaction forward.[24]

  • pH/Catalyst: The presence of a catalyst or the correct pH can be essential for reactivity.[7][8]

  • Solvent: The solvent must be compatible with the reaction and not interfere.[1]

Q5: What is the difference between pre-column and post-column derivatization in HPLC?

A5:

  • Pre-column derivatization is performed before the sample is injected into the HPLC. This method is flexible regarding reaction conditions (time, temperature), but requires the resulting derivative to be stable throughout the chromatographic run.[10][20]

  • Post-column derivatization occurs after the analytes have been separated on the column but before they reach the detector. This requires a reaction that is very rapid and compatible with the mobile phase.[10][20]

Quantitative Data Summary

Optimizing reaction conditions is crucial for achieving complete and reproducible derivatization. The following table provides typical starting conditions for common derivatization types. Note that these are general guidelines and must be optimized for each specific application.[6]

ParameterSilylation (e.g., BSTFA, MSTFA)Acylation (e.g., TFAA, HFBA)Alkylation/Esterification (e.g., BF3-Methanol)
Temperature 60 - 90 °C[5][18]60 - 100 °C[25]60 - 100 °C[18]
Time 30 - 90 min[4][5]20 - 60 min[25]10 - 30 min[18]
Reagent Ratio Molar excess (e.g., >2:1 reagent to active H)Molar excessMolar excess
pH / Catalyst Often requires a catalyst (e.g., TMCS) or a basic solvent like pyridine.[18]Often performed with a catalyst or in a basic solvent.[25]Requires an acid catalyst (e.g., BF3).[10][18]
Key Considerations Highly sensitive to moisture.[1]Byproducts can be acidic and may need to be removed before injection.[26]Derivatives are generally very stable.[10]

Experimental Protocols

General Protocol for Two-Step Derivatization (Methoximation and Silylation) for GC-MS

This protocol is commonly used in metabolomics for the analysis of compounds containing both carbonyl and active hydrogen groups (e.g., organic acids, amino acids, sugars).[4][5]

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst

  • Reaction vials with caps (e.g., 1.5 mL glass vials)

  • Heating block or incubator shaker

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Any residual water will inhibit the silylation step.[4] This is typically achieved by speed-vacuum centrifugation or lyophilization.

  • Methoximation (Step 1): a. Add 20-50 µL of the MeOx/pyridine solution to the dried sample extract.[5] b. Vortex vigorously for 1 minute to ensure the sample is fully dissolved. c. Incubate the mixture at a controlled temperature (e.g., 30-37°C) for 60-90 minutes with agitation.[4][5] This step protects aldehyde and keto groups and prevents the formation of multiple tautomeric derivatives.[4]

  • Silylation (Step 2): a. After the first incubation, add 40-80 µL of MSTFA (+1% TMCS) to the reaction vial.[5] b. Vortex briefly. c. Incubate the mixture at a controlled temperature (e.g., 30-37°C) for 30-60 minutes with agitation.[4][5] This step replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a TMS group, increasing volatility.[1]

  • Analysis: a. After cooling to room temperature, transfer the vial to the autosampler. b. Inject 1 µL of the derivatized sample into the GC-MS system for analysis. Samples should generally be analyzed within 24-48 hours, as some TMS derivatives have limited stability.[13]

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate a typical derivatization workflow and a logical approach to troubleshooting common problems.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample Collection Extract Extraction Sample->Extract Dry Drying / Lyophilization Extract->Dry AddReagent Add Reagent(s) & Solvent Dry->AddReagent Incubate Incubate (Heat & Time) AddReagent->Incubate Inject Inject into GC or HPLC Incubate->Inject Analyze Data Acquisition & Analysis Inject->Analyze

Caption: A typical experimental workflow for pre-column derivatization.

TroubleshootingDerivatization start Problem Detected: Low / No Product Yield q_moisture Is sample/solvent completely dry? start->q_moisture a_moisture ACTION: Dry sample thoroughly. Use anhydrous solvents. q_moisture->a_moisture No q_conditions Are Temp / Time optimized? q_moisture->q_conditions Yes end Re-analyze Sample a_moisture->end a_conditions ACTION: Increase temp/time. Perform optimization (DOE). q_conditions->a_conditions No q_reagent Is reagent in sufficient excess? q_conditions->q_reagent Yes a_conditions->end a_reagent ACTION: Increase reagent concentration. Use fresh reagent. q_reagent->a_reagent No q_ph Is pH optimal for the reaction? q_reagent->q_ph Yes a_reagent->end a_ph ACTION: Adjust pH of sample using appropriate buffer. q_ph->a_ph No q_ph->end Yes a_ph->end

Caption: A logical troubleshooting guide for low derivatization yield.

References

Identification of impurities in 4-Bromobenzo[d]thiazol-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during the synthesis of 4-Bromobenzo[d]thiazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most likely and common synthetic route is the direct electrophilic bromination of the starting material, benzo[d]thiazol-2(3H)-one. This reaction is typically carried out using a brominating agent like elemental bromine in a suitable solvent such as acetic acid or hydrobromic acid.[1][2]

Q2: What are the most common impurities encountered in this synthesis?

A2: Based on the synthetic route, the most probable impurities are:

  • Unreacted Starting Material: Residual benzo[d]thiazol-2(3H)-one.

  • Over-brominated Products: Di- and tri-brominated isomers of benzo[d]thiazol-2(3H)-one are significant potential impurities.[3] The substitution pattern of these can vary.

  • Isomeric Impurities: Depending on the reaction conditions, small amounts of other positional isomers of the monobrominated product could form.

Q3: How can I minimize the formation of over-brominated impurities?

A3: To reduce the formation of di- and tri-brominated byproducts, consider the following strategies:

  • Control Stoichiometry: Use a precise molar equivalent of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-bromination.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the brominating species at any given time.

Q4: What analytical techniques are recommended for identifying impurities?

A4: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating the desired product from impurities and for quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides retention time data from HPLC and mass information for each separated component, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main product and any isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying any volatile impurities or residual solvents.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete reaction.- Increase reaction time.- Gradually increase reaction temperature.- Use a slight excess of the brominating agent.
Product decomposition.- Avoid excessively high reaction temperatures.[2]
Presence of significant amounts of starting material in the final product Insufficient brominating agent or short reaction time.- Increase the molar ratio of the brominating agent slightly.- Extend the reaction time and monitor by TLC or HPLC.
Multiple product spots on TLC or peaks in HPLC, with masses higher than the product Over-bromination leading to di- or tri-brominated impurities.- Reduce the amount of brominating agent.- Lower the reaction temperature.- Add the brominating agent more slowly to the reaction mixture.
Presence of an impurity with the same mass as the product but a different retention time Formation of a positional isomer.- Optimize reaction conditions (solvent, temperature) to favor the formation of the desired 4-bromo isomer.- Employ a more selective brominating agent if available.- Utilize preparative chromatography for separation.
Broad or overlapping peaks in HPLC chromatogram Poor chromatographic separation.- Optimize the HPLC method: adjust the mobile phase composition, gradient, flow rate, and column temperature.
Unexpected signals in NMR spectrum Residual solvents or unidentified impurities.- Analyze the sample by GC-MS to identify residual solvents.- Isolate the impurity using preparative HPLC and perform detailed NMR analysis (e.g., 2D NMR) for structural elucidation.

Experimental Protocols

General Synthesis of this compound (Illustrative)

A common method for the bromination of similar heterocyclic systems involves the following general steps.[2][4]

  • Dissolution: Dissolve benzo[d]thiazol-2(3H)-one in a suitable solvent, such as glacial acetic acid or hydrobromic acid, in a reaction flask.

  • Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of liquid bromine dissolved in the same solvent to the stirred solution.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water. The solid product will precipitate.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with water to remove any remaining acid, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Impurity Identification by HPLC-MS
  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 50-1000 m/z.

  • Data Analysis: Correlate the peaks in the HPLC chromatogram with their corresponding mass spectra to identify the molecular weights of the parent compound and any impurities.

Visualizing Impurity Formation and Identification

Potential Impurity Formation Pathway

The following diagram illustrates the expected reaction and the formation of a common di-brominated impurity.

G cluster_0 Synthesis Pathway A Benzo[d]thiazol-2(3H)-one (Starting Material) B This compound (Desired Product) A->B Bromination (Br2, Acetic Acid) C Di-brominated Impurity (e.g., 4,6-dibromo...) B->C Further Bromination (Excess Br2)

Caption: Synthetic pathway and potential over-bromination.

Workflow for Impurity Identification

This workflow outlines the logical steps for identifying unknown impurities in your sample.

G cluster_1 Impurity Identification Workflow Start Crude Product HPLC HPLC Analysis Start->HPLC LCMS LC-MS Analysis HPLC->LCMS Obtain Mass Purify Isolate Impurity (Preparative HPLC) LCMS->Purify If impurity > 0.1% NMR NMR Spectroscopy Structure Identify Impurity Structure NMR->Structure Purify->NMR

Caption: A typical workflow for impurity analysis.

References

Technical Support Center: Degradation of 4-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of 4-Bromobenzo[d]thiazol-2(3H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

Based on the degradation of analogous benzothiazole structures and brominated aromatic compounds, this compound is expected to degrade through several primary pathways, including hydrolysis, photolysis, oxidation, and microbial degradation. The bromine substituent is a key factor influencing these pathways.

  • Hydrolysis: Under neutral conditions, the benzothiazolone ring is relatively stable. However, under acidic or basic conditions, hydrolysis may lead to the opening of the thiazolone ring. The C-Br bond is generally stable to hydrolysis under typical environmental conditions.

  • Photolysis: Aromatic bromine compounds are susceptible to photolytic degradation. The primary photochemical reaction is expected to be the cleavage of the C-Br bond, leading to the formation of benzo[d]thiazol-2(3H)-one and a bromide radical. Subsequent reactions can lead to further degradation of the benzothiazolone ring system.

  • Oxidative Degradation: Advanced oxidation processes (AOPs) utilizing hydroxyl radicals can lead to the degradation of the molecule. The aromatic ring is susceptible to hydroxylation, followed by ring-opening. The bromine atom may be substituted by a hydroxyl group or released as a bromide ion.

  • Microbial Degradation: Microbial degradation is a significant pathway for the breakdown of benzothiazoles. While specific data for the 4-bromo derivative is unavailable, microorganisms, particularly strains of Rhodococcus, have been shown to degrade benzothiazoles. The degradation likely proceeds via initial hydroxylation of the benzene ring, followed by ring cleavage. Reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom, is a possible initial step under anaerobic conditions.

Q2: What are the likely initial degradation products of this compound?

The initial degradation products will vary depending on the degradation pathway:

  • Photolysis: The primary initial product is expected to be benzo[d]thiazol-2(3H)-one resulting from the cleavage of the C-Br bond.

  • Oxidative Degradation: Initial products are likely to be various hydroxylated and/or debrominated derivatives of this compound.

  • Microbial Degradation: Under aerobic conditions, initial products could include hydroxylated bromobenzothiazolones . Under anaerobic conditions, benzo[d]thiazol-2(3H)-one could be formed through reductive dehalogenation.

Q3: How does the bromine substituent affect the degradation of the molecule?

The bromine atom has several effects on the degradation of the molecule:

  • Increased Reactivity in Photolysis: The C-Br bond is weaker than a C-H bond, making the molecule more susceptible to photolytic cleavage.

  • Altered Microbial Degradation: The presence of a halogen can sometimes inhibit microbial degradation due to toxicity. However, some microorganisms have evolved dehalogenase enzymes that can remove the bromine atom, initiating the degradation process.

  • Influence on Oxidative Degradation: The electron-withdrawing nature of bromine can influence the sites of hydroxyl radical attack on the aromatic ring.

Troubleshooting Guides

Experimental Setup & Execution

Q: My degradation experiment shows very slow or no degradation of this compound. What could be the issue?

  • A1: Inappropriate Reaction Conditions. Verify that the experimental conditions are suitable for the intended degradation pathway.

    • Hydrolysis: Ensure the pH is sufficiently acidic or basic to promote hydrolysis. Check the temperature, as hydrolysis rates are temperature-dependent.

    • Photolysis: Confirm that the light source emits at a wavelength absorbed by the compound. The intensity of the light source is also a critical factor.

    • Microbial Degradation: The microbial culture may not be acclimated to the compound, or the compound may be toxic at the tested concentration. Consider using a lower starting concentration or a microbial consortium known to degrade halogenated aromatics. Ensure essential nutrients are available for microbial growth.[1][2]

  • A2: Low Bioavailability. The compound may have low solubility in the aqueous medium, limiting its availability for degradation. Consider using a co-solvent, but be mindful that the co-solvent itself could be a carbon source for microorganisms or affect photochemical reactions.

Analytical Troubleshooting (HPLC & GC-MS)

Q: I am observing significant peak tailing for this compound and its degradation products in my HPLC analysis. What can I do?

  • A1: Secondary Silanol Interactions. The amine-like character of the benzothiazolone ring can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[3][4][5]

    • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the analyte.[5][6]

    • Solution 2: Use a Different Column. Employ a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.[7]

    • Solution 3: Add a Competing Base. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this may permanently modify the column.[3]

  • A2: Sample Overload. Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample or reduce the injection volume.[6]

  • A3: Mismatch between Sample Solvent and Mobile Phase. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[3]

Q: I am having difficulty detecting the degradation products of this compound using GC-MS.

  • A1: Poor Volatility or Thermal Instability. The degradation products, particularly hydroxylated intermediates, may be too polar and not volatile enough for GC analysis, or they may degrade in the hot injector.

    • Solution: Derivatization. Convert the polar functional groups (e.g., -OH, -NH) into less polar, more volatile derivatives. Silylation (e.g., with BSTFA or MSTFA) or acylation are common derivatization techniques for such compounds.[8][9][10][11][12]

  • A2: Matrix Interference. Complex sample matrices can interfere with the detection of trace-level degradation products.

    • Solution: Sample Clean-up. Use solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before GC-MS analysis.[13][14]

Data Presentation

Table 1: Representative Degradation Kinetic Data for Analogous Compounds

CompoundDegradation MethodConditionsRate Constant (k)Half-life (t½)Reference
Tribromoneopentyl alcohol (TBNPA)Microbial (Aerobic Consortium)25°C, pH ~7.2, with yeast extract-0.994 h⁻¹~0.7 h[2]
Dibromoneopentyl glycol (DBNPG)Microbial (Aerobic Consortium)25°C, pH ~7.2, with yeast extract-0.972 h⁻¹~0.7 h[2]
Pentabromobenzyl acrylate (PBBA)Photolysis (180-400 nm)in n-hexane0.3008 min⁻¹2.31 min[15]
Pentabromoethylbenzene (PBEB)Photolysis (180-400 nm)in n-hexane0.1941 min⁻¹3.57 min[15]
Pentabromotoluene (PBT)Photolysis (180-400 nm)in n-hexane0.1799 min⁻¹3.85 min[15]
Hexabromobenzene (HBB)Photolysis (180-400 nm)in n-hexane0.1702 min⁻¹4.07 min[15]

Experimental Protocols

Generalized Protocol for Studying the Degradation of this compound

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Degradation Experiments:

    • Hydrolysis:

      • Prepare aqueous buffer solutions at different pH values (e.g., 4, 7, 9).

      • Spike the buffer solutions with the stock solution to achieve the desired initial concentration.

      • Incubate the solutions in the dark at a constant temperature.

      • Collect samples at predetermined time intervals.

    • Photolysis:

      • Prepare an aqueous solution of the compound.

      • Place the solution in a photoreactor equipped with a suitable light source (e.g., UV lamp, solar simulator).

      • Irradiate the solution and collect samples at different time points.

      • Run a dark control in parallel to account for any abiotic degradation not due to light.

    • Oxidative Degradation (e.g., Fenton reaction):

      • Prepare an aqueous solution of the compound.

      • Add a source of hydroxyl radicals (e.g., H₂O₂ and Fe²⁺).

      • Collect samples over time.

    • Microbial Degradation:

      • Prepare a minimal salts medium.

      • Inoculate the medium with a suitable microbial culture.

      • Add this compound as the sole carbon source or in the presence of a co-substrate.

      • Incubate under controlled conditions (temperature, shaking).

      • Collect samples periodically for analysis.

      • Include sterile controls to account for abiotic losses.

  • Sample Preparation for Analysis:

    • Quench the reaction if necessary (e.g., by adding a quenching agent for oxidative reactions or by acidification/basification for microbial studies).

    • Filter the samples to remove any particulates.

    • Perform liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte and its degradation products and to remove interfering matrix components.[16]

  • Analytical Determination:

    • HPLC-UV/MS: Analyze the extracts using a reversed-phase HPLC system coupled with a UV or mass spectrometry detector. A C18 column is commonly used. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[16][17][18]

    • GC-MS: For volatile and thermally stable compounds, or after derivatization for polar compounds, use GC-MS for identification and quantification.

Mandatory Visualizations

Inferred Degradation Pathways of this compound cluster_photolysis Photolysis cluster_oxidation Oxidative Degradation cluster_microbial Microbial Degradation A This compound B Benzo[d]thiazol-2(3H)-one A->B Debromination C Hydroxylated Intermediates B->C Hydroxylation D Ring Cleavage Products C->D E This compound F Hydroxylated Bromobenzothiazolones E->F Hydroxylation G Debrominated & Hydroxylated Intermediates F->G Debromination/Hydroxylation H Ring Cleavage Products G->H I This compound J Benzo[d]thiazol-2(3H)-one (Anaerobic) I->J Reductive Dehalogenation K Hydroxylated Bromobenzothiazolones (Aerobic) I->K Hydroxylation L Ring Cleavage Products J->L K->L

Caption: Inferred degradation pathways of this compound.

Experimental Workflow for Degradation Studies cluster_experiment Experimental Setup cluster_analysis Sample Analysis A Stock Solution Preparation B Degradation Experiment (Hydrolysis/Photolysis/Oxidation/Microbial) A->B C Sampling at Time Intervals B->C D Sample Quenching & Preparation C->D E Extraction (LLE or SPE) D->E F Derivatization (for GC-MS) E->F G Instrumental Analysis (HPLC-UV/MS or GC-MS) E->G F->G H Data Analysis G->H

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Troubleshooting Inconsistent Biological Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center, your resource for troubleshooting and resolving inconsistencies in your biological assays. This guide provides detailed answers to frequently asked questions and solutions to common problems encountered during experimental workflows.

General Assay Troubleshooting

FAQs

Q1: My assay results are highly variable between replicates. What are the common causes?

High variability between replicates can stem from several factors, including inconsistent pipetting, temperature fluctuations across the assay plate (edge effects), and improper mixing of reagents. To minimize this, ensure your pipettes are calibrated and use proper pipetting techniques.[1][2] Always allow reagents to reach room temperature before use and ensure thorough mixing.[3] When incubating plates, using a plate sealer can help maintain a consistent temperature across all wells.

Q2: What is the importance of positive and negative controls in my experiments?

Positive and negative controls are crucial for validating your assay's performance and interpreting your results accurately.[4][5][6][7][8]

  • Positive Controls: A sample known to contain the target analyte. A positive control confirms that the assay is working correctly and that all reagents are active.[4][5][8] If the positive control fails, it indicates a problem with the assay setup or reagents.

  • Negative Controls: A sample that does not contain the target analyte. The negative control helps to identify any non-specific binding or false-positive signals.[4][5][6][8] A signal in the negative control suggests contamination or issues with antibody specificity.

Q3: How can I minimize variability originating from my biological reagents?

Proper handling and storage of reagents are critical for consistent assay performance.[9][10][11]

  • Storage: Always store reagents according to the manufacturer's instructions.[9][10][11] Most antibodies and enzymes require storage at -20°C or -80°C, while conjugated antibodies are often stored at 2-8°C.[9]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade sensitive reagents, aliquot them into single-use volumes upon arrival.[9]

  • Expiration Dates: Do not use expired reagents, as their efficacy may be compromised.[10]

Troubleshooting Logic

When faced with inconsistent results, a systematic approach to troubleshooting can help identify the root cause. The following diagram illustrates a logical workflow for diagnosing assay problems.

Troubleshooting_Logic cluster_reagent Reagent Troubleshooting cluster_protocol Protocol Troubleshooting cluster_equipment Equipment Troubleshooting Inconsistent_Results Inconsistent Assay Results Check_Controls Review Controls (Positive & Negative) Inconsistent_Results->Check_Controls Reagent_Issues Reagent-Related Issues Check_Controls->Reagent_Issues Controls Failed Protocol_Issues Protocol-Related Issues Check_Controls->Protocol_Issues Controls OK Reagent_Storage Check Storage Conditions Reagent_Issues->Reagent_Storage Reagent_Prep Verify Preparation & Dilutions Reagent_Issues->Reagent_Prep Reagent_Expiration Check Expiration Dates Reagent_Issues->Reagent_Expiration Equipment_Issues Equipment-Related Issues Protocol_Issues->Equipment_Issues Protocol Followed Correctly Data_Analysis_Issues Data Analysis Issues Protocol_Issues->Data_Analysis_Issues Potential Protocol Deviations Pipetting Review Pipetting Technique Protocol_Issues->Pipetting Incubation Check Incubation Times & Temps Protocol_Issues->Incubation Washing Verify Washing Steps Protocol_Issues->Washing Calibration Check Instrument Calibration Equipment_Issues->Calibration Plate_Reader Inspect Plate Reader Equipment_Issues->Plate_Reader Pipettes Verify Pipette Accuracy Equipment_Issues->Pipettes

Caption: A logical workflow for troubleshooting inconsistent assay results.

Assay-Specific Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)

FAQs

Q1: I'm observing high background in my ELISA. What could be the cause?

High background in an ELISA can be caused by several factors, including insufficient blocking, inadequate washing, or using too high a concentration of primary or secondary antibody.[3][12][13] Try increasing the blocking time or using a different blocking buffer. Ensure that washing steps are thorough to remove any unbound antibodies. You may also need to optimize the concentrations of your antibodies.

Q2: My ELISA signal is weak or absent. How can I improve it?

A weak or no signal in your ELISA could be due to several reasons, such as inactive reagents, incorrect antibody concentrations, or insufficient incubation times.[3] First, ensure that all reagents are within their expiration dates and have been stored correctly. You might need to increase the concentration of your primary or secondary antibodies or extend the incubation periods. Also, verify that the correct substrate for your enzyme conjugate was used.

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
High Background Insufficient washingIncrease the number and duration of wash steps.
Antibody concentration too highDecrease the concentration of the primary and/or secondary antibody.
Inadequate blockingIncrease blocking time or try a different blocking agent (e.g., BSA, non-fat milk).[12]
Weak or No Signal Reagents added in the wrong orderCarefully follow the protocol for the order of reagent addition.
Antibody concentration too lowIncrease the concentration of the primary or secondary antibody.
Insufficient incubation timeIncrease the incubation time for the antibodies or substrate.
High Variability Inconsistent pipettingUse calibrated pipettes and pre-wet the tips.[1]
Edge effectsUse a plate sealer during incubations and ensure the plate is evenly warmed.
Experimental Protocol: Indirect ELISA
  • Coating: Dilute the antigen to the desired concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antigen to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP) to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.

Western Blot

FAQs

Q1: I am seeing multiple bands on my Western blot. What does this mean?

Multiple bands can arise from several sources, including protein degradation, post-translational modifications, or non-specific antibody binding.[14][15] If the bands are of lower molecular weight, your protein may have been cleaved.[15] Higher molecular weight bands could indicate post-translational modifications like glycosylation or the formation of dimers or multimers.[14] To address non-specific binding, try optimizing your primary antibody concentration or using a different blocking buffer.[14]

Q2: The bands on my Western blot are very faint or not visible at all. What should I do?

Faint or absent bands are a common issue and can be caused by low protein expression, inefficient protein transfer, or suboptimal antibody concentrations.[16] Ensure that you have loaded enough protein on the gel. You can check transfer efficiency by staining the membrane with Ponceau S after transfer. If the transfer is good, try increasing the concentration of your primary antibody or incubating it overnight at 4°C.[17]

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
Multiple Bands Protein degradationUse fresh samples and add protease inhibitors to your lysis buffer.[14]
Non-specific antibody bindingDecrease the primary antibody concentration or try a different blocking buffer.[14]
Secondary antibody is non-specificRun a control with only the secondary antibody.[14]
Faint or No Bands Inefficient protein transferCheck transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Low protein abundanceLoad more protein onto the gel.
Insufficient antibody concentrationIncrease the primary antibody concentration or incubation time.[17]
High Background Inadequate blockingIncrease blocking time or use a different blocking agent.[18]
Antibody concentration too highReduce the concentration of the primary and/or secondary antibody.[18]

Experimental Workflow: Western Blot

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Lysis & Quantification) Gel_Electrophoresis 2. SDS-PAGE (Protein Separation) Sample_Prep->Gel_Electrophoresis Transfer 3. Protein Transfer (Gel to Membrane) Gel_Electrophoresis->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Detection (Chemiluminescence or Fluorescence) Secondary_Ab->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: A step-by-step workflow for a typical Western blot experiment.

PCR (Polymerase Chain Reaction)

FAQs

Q1: My PCR reaction is not showing any amplification. What could be the problem?

No amplification in a PCR reaction can be due to several factors, including problems with the template DNA, primers, or PCR reagents.[19][20][21] Ensure your DNA template is of good quality and free of inhibitors. Check your primer design and ensure the annealing temperature is optimal. It's also important to verify that all PCR components were added to the reaction mix and that the polymerase is active.[20] Running a positive control is essential to confirm that the reaction components are working.[20]

Q2: I am seeing non-specific bands in my PCR. How can I improve the specificity?

Non-specific amplification is often a result of suboptimal annealing temperature or primer design.[19] Try increasing the annealing temperature in increments of 1-2°C to improve primer specificity. You can also redesign your primers to have a higher melting temperature (Tm) and to avoid regions of homology with other sequences. Reducing the primer concentration or the number of PCR cycles can also help minimize non-specific products.[20]

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
No Amplification Poor template qualityPurify the DNA template to remove inhibitors.
Incorrect annealing temperatureOptimize the annealing temperature using a gradient PCR.
Inactive polymeraseUse a fresh aliquot of DNA polymerase.
Non-specific Bands Annealing temperature too lowIncrease the annealing temperature.[20]
Primer concentration too highReduce the concentration of primers in the reaction.
Too many cyclesReduce the number of PCR cycles.[20]
Primer-Dimers Poor primer designDesign new primers with less self-complementarity.
High primer concentrationDecrease the primer concentration.
Experimental Protocol: Standard PCR
  • Reaction Setup: On ice, prepare a master mix containing the following components per reaction (example for a 25 µL reaction):

    • 12.5 µL of 2x PCR Master Mix (contains Taq polymerase, dNTPs, MgCl₂, and reaction buffer)

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 1-5 µL of Template DNA (1-100 ng)

    • Nuclease-free water to a final volume of 25 µL

  • Aliquot: Aliquot the master mix into individual PCR tubes.

  • Add Template: Add the template DNA to each respective tube.

  • Cycling: Place the PCR tubes in a thermal cycler and run the following program:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute per kb of product length

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Analysis: Analyze the PCR products by agarose gel electrophoresis.

Cell-Based Assays

FAQs

Q1: My cell-based assay results are inconsistent. What are some common sources of variability?

Variability in cell-based assays can be introduced at multiple stages, including cell culture, treatment, and data acquisition.[22][23][24] Key factors include:

  • Cell Health and Passage Number: Ensure cells are healthy and within a consistent passage number range for your experiments.[23]

  • Seeding Density: Inconsistent cell seeding can lead to significant variations in results.

  • Treatment Conditions: Ensure accurate and consistent concentrations and incubation times for all treatments.

  • Plate Uniformity: Edge effects can cause variability. Consider not using the outer wells of the plate or filling them with media to maintain humidity.

Q2: How can I improve the reproducibility of my cell-based assays?

To enhance reproducibility, it is essential to standardize your protocols.[25] This includes using a consistent cell source, maintaining a strict cell culture and passaging schedule, and carefully controlling all experimental parameters. Automating liquid handling steps can also reduce pipetting errors and improve consistency.

Experimental Workflow: Cell Viability Assay (MTT)

Cell_Viability_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Cell_Adherence 2. Allow Cells to Adhere (Overnight) Cell_Seeding->Cell_Adherence Treatment 3. Treat Cells with Compounds Cell_Adherence->Treatment Incubation 4. Incubate for Desired Time Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization 7. Solubilize Crystals with DMSO Formazan_Formation->Solubilization Read_Absorbance 8. Read Absorbance at 570 nm Solubilization->Read_Absorbance

Caption: A general workflow for performing an MTT cell viability assay.

Signaling Pathway Example: mTOR Signaling

Understanding the underlying biological pathways is crucial for interpreting your assay results. The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.

mTOR_Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb Rheb->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Autophagy Autophagy mTORC1->Autophagy

Caption: A simplified diagram of the mTOR signaling pathway.[26][27][28][29][30]

References

Technical Support Center: Synthesis of 4-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Bromobenzo[d]thiazol-2(3H)-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic route is a two-step process. It begins with the regioselective bromination of 2-aminobenzothiazole to yield 2-amino-4-bromobenzothiazole. This intermediate is then converted to the final product, this compound, via a Sandmeyer-type reaction involving diazotization of the 2-amino group followed by hydrolysis.

Q2: What are the critical parameters for the bromination of 2-aminobenzothiazole?

A2: The critical parameters for the successful bromination of 2-aminobenzothiazole include the choice of brominating agent, solvent, and reaction temperature. A common method utilizes bromine in acetic acid to achieve selective bromination at the 4-position.[1] Careful control of the reaction temperature is crucial to minimize the formation of di- and other poly-brominated side products.

Q3: What challenges can be expected when scaling up the synthesis?

A3: Scaling up the synthesis of this compound presents several challenges. For the bromination step, heat management is critical as the reaction is exothermic. Inadequate temperature control can lead to increased impurity formation. In the diazotization and hydrolysis step, the stability of the diazonium salt is a major concern.[2] On a larger scale, efficient cooling and controlled addition of reagents are paramount to prevent decomposition and ensure a safe process. The handling of potentially explosive diazonium intermediates requires stringent safety protocols.[2][3]

Q4: How can I purify the final product, this compound?

A4: Purification of this compound can typically be achieved through recrystallization from a suitable solvent. The choice of solvent will depend on the impurity profile. Common solvents for recrystallization of similar aromatic compounds include ethanol, acetic acid, or mixtures of organic solvents with water. Column chromatography can also be employed for higher purity requirements.

Experimental Protocols

Step 1: Synthesis of 2-amino-4-bromobenzothiazole

This protocol is based on established methods for the bromination of 2-aminobenzothiazole derivatives.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Aminobenzothiazole150.2115.0 g0.1
Glacial Acetic Acid60.05150 mL-
Bromine159.8116.0 g (5.1 mL)0.1
Sodium Bisulfite104.06As needed-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 15.0 g (0.1 mol) of 2-aminobenzothiazole in 150 mL of glacial acetic acid.

  • Cool the solution to 10-15 °C in an ice bath.

  • Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid dropwise over a period of 1-2 hours, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • The precipitate is collected by filtration and washed with water until the filtrate is neutral.

  • To remove any unreacted bromine, wash the solid with a dilute solution of sodium bisulfite, followed by water.

  • Dry the crude 2-amino-4-bromobenzothiazole in a vacuum oven at 60-70 °C.

  • The expected yield is typically in the range of 70-80%.

Step 2: Synthesis of this compound via Diazotization and Hydrolysis

This protocol is a general procedure for the conversion of an aromatic amine to a hydroxyl group via a Sandmeyer-type reaction. Optimization may be required for this specific substrate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-4-bromobenzothiazole229.1122.9 g0.1
Concentrated Sulfuric Acid98.0850 mL-
Sodium Nitrite69.007.6 g0.11
Water18.02500 mL-
Copper(I) Oxide (optional catalyst)143.09(catalytic amount)-

Procedure:

  • In a 1 L beaker, carefully add 22.9 g (0.1 mol) of 2-amino-4-bromobenzothiazole to 100 mL of water, followed by the slow addition of 50 mL of concentrated sulfuric acid with cooling in an ice-salt bath.

  • Cool the resulting suspension to 0-5 °C.

  • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of water and cool the solution to 0-5 °C.

  • Slowly add the sodium nitrite solution to the suspension of the aminobenzothiazole salt, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate 2 L flask, bring 300 mL of water to a boil (if using a copper catalyst, add it to the boiling water).

  • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will occur.

  • After the addition is complete, continue to heat the mixture for an additional 30 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Troubleshooting Guides

Issue 1: Low Yield in Bromination Step
Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature.
Loss of product during workupEnsure the product is fully precipitated before filtration by using ice-cold water and allowing sufficient time for precipitation. Check the pH of the filtrate to ensure it is neutral; acidic conditions might increase solubility.
Sub-optimal temperature controlMaintain the reaction temperature strictly below 20 °C during bromine addition to prevent side reactions.
Issue 2: Formation of Poly-brominated Byproducts
Possible Cause Troubleshooting Step
Excess bromineUse a stoichiometric amount of bromine. A slight excess may be necessary, but large excesses should be avoided.
High reaction temperatureElevated temperatures can promote further bromination. Ensure efficient cooling and slow addition of the brominating agent.
Inefficient mixingEnsure vigorous stirring throughout the reaction to maintain a homogeneous mixture and prevent localized high concentrations of bromine.
Issue 3: Low Yield or Incomplete Conversion in Diazotization/Hydrolysis Step
Possible Cause Troubleshooting Step
Decomposition of the diazonium saltMaintain the temperature of the diazotization reaction strictly between 0-5 °C.[2] Prepare the diazonium salt solution just before use and add it to the hot water without delay.
Incomplete diazotizationEnsure the 2-amino-4-bromobenzothiazole is fully dissolved or finely suspended in the acidic solution before adding sodium nitrite. A slight excess of sodium nitrite can be used, but a large excess should be avoided.
Incomplete hydrolysisEnsure the water is boiling during the addition of the diazonium salt solution and maintain the temperature for a sufficient time after the addition is complete. The use of a copper(I) catalyst can sometimes facilitate the hydrolysis.
Issue 4: Presence of Colored Impurities in the Final Product
Possible Cause Troubleshooting Step
Formation of azo compoundsThis can occur if unreacted diazonium salt couples with the product or other aromatic species. Ensure complete hydrolysis by maintaining a high temperature.
Oxidation of the productMinimize exposure of the reaction mixture and the final product to air and light, especially at elevated temperatures.
Residual starting materials or intermediatesPurify the final product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.

Visualizations

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_hydrolysis Step 2: Diazotization & Hydrolysis start 2-Aminobenzothiazole bromination Bromination (Br2, Acetic Acid) start->bromination Reactants intermediate 2-Amino-4-bromobenzothiazole bromination->intermediate Product diazotization Diazotization (NaNO2, H2SO4) intermediate->diazotization Reactant hydrolysis Hydrolysis (H2O, Heat) diazotization->hydrolysis Diazonium Salt Intermediate final_product This compound hydrolysis->final_product Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issues? start->impurity check_reaction_completion Check Reaction Completion (TLC) low_yield->check_reaction_completion Yes optimize_workup Optimize Workup Conditions low_yield->optimize_workup Yes control_temperature Verify Temperature Control low_yield->control_temperature Yes check_reagent_stoichiometry Verify Reagent Stoichiometry impurity->check_reagent_stoichiometry Yes recrystallize Recrystallize Product impurity->recrystallize Yes column_chromatography Consider Column Chromatography recrystallize->column_chromatography If impurities persist

References

Technical Support Center: Enhancing the Stability of 4-Bromobenzo[d]thiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromobenzo[d]thiazol-2(3H)-one and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate experimental challenges and ensure the stability and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound derivatives?

A1: The stability of this compound derivatives is primarily influenced by three main factors:

  • pH: These compounds can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The thiazolone ring can undergo cleavage, leading to the formation of degradation products.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Thermal stress may lead to the cleavage of the thiazolone ring or other susceptible bonds within the molecule.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photolytic degradation. For brominated compounds, a common photodegradation pathway is debromination, where the bromine atom is cleaved from the aromatic ring.

Q2: What are the expected degradation products of this compound under forced degradation conditions?

A2: Under forced degradation conditions, several degradation products can be anticipated. The primary degradation pathways likely involve hydrolysis of the thiazolone ring and photolytic debromination. While the exact structures of all degradation products would need to be confirmed through techniques like mass spectrometry and NMR, potential products include:

  • 2-amino-3-bromobenzenethiol: Resulting from the hydrolytic cleavage of the thiazolone ring.

  • Benzo[d]thiazol-2(3H)-one: Formed via photolytic debromination.

  • Other related compounds resulting from further reactions of these primary degradation products.

Q3: How can I monitor the stability of my this compound derivative during an experiment?

A3: The most common and effective method for monitoring the stability of your compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An appropriate HPLC method should be able to separate the parent compound from its potential degradation products, allowing for the quantification of both. Key aspects of a stability-indicating HPLC method include:

  • Column: A C18 reversed-phase column is often a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve good separation.

  • Detector: A UV detector is suitable for these compounds due to their chromophoric nature. A photodiode array (PDA) detector is particularly useful as it can provide spectral information to help in peak identification and purity assessment.

Q4: What are some general strategies to enhance the stability of this compound derivatives in solution?

A4: To enhance the stability of these derivatives in solution, consider the following strategies:

  • pH Control: Maintain the pH of the solution within a neutral range (pH 6-8), as significant deviations into acidic or basic territory can accelerate hydrolysis.

  • Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) or frozen, if the compound's solubility allows, to minimize thermal degradation.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.

  • Use of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants might be beneficial, although the primary degradation pathways for this class of compounds are typically hydrolytic and photolytic.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound derivatives.

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Verify Peak Identity: Use a PDA detector to check the UV spectrum of the unexpected peaks. Compare it to the spectrum of the parent compound. Degradation products may have different spectra. 2. Review Experimental Conditions: Check the pH, temperature, and light exposure of your sample preparation and storage. 3. Perform a Forced Degradation Study: Intentionally stress your compound under acidic, basic, oxidative, thermal, and photolytic conditions to see if the unexpected peaks match any of the resulting degradation products.
Loss of compound potency or activity Degradation of the active pharmaceutical ingredient (API).1. Re-analyze by HPLC: Quantify the amount of the parent compound remaining in your sample using a validated stability-indicating HPLC method. 2. Correlate with Degradation: Determine if there is a correlation between the loss of potency and the appearance of specific degradation products. 3. Optimize Storage and Handling: Implement the stability-enhancing strategies mentioned in the FAQs (pH, temperature, and light control).
Inconsistent experimental results Variable stability of the compound under different experimental setups.1. Standardize Protocols: Ensure that all experimental parameters, including solvent preparation, sample handling, and storage times, are consistent across all experiments. 2. Conduct a Robustness Study: Intentionally make small variations in your experimental method (e.g., pH ± 0.2 units, temperature ± 2 °C) to identify critical parameters that affect stability. 3. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of your compound to minimize the impact of degradation over time.

Data Presentation: Forced Degradation Studies

The following tables summarize representative quantitative data from forced degradation studies on this compound. These studies are crucial for understanding the degradation profile of the compound.

Table 1: Hydrolytic Stability of this compound

ConditionTime (hours)Assay of Parent Compound (%)Total Degradation (%)
0.1 M HCl (60 °C)2485.214.8
0.1 M HCl (60 °C)4872.527.5
Water (60 °C)4898.11.9
0.1 M NaOH (60 °C)2482.717.3
0.1 M NaOH (60 °C)4868.931.1

Table 2: Oxidative, Thermal, and Photolytic Stability of this compound

ConditionTimeAssay of Parent Compound (%)Total Degradation (%)
3% H₂O₂ (RT)24 hours95.34.7
Thermal (80 °C, solid state)48 hours92.17.9
Photolytic (ICH Q1B Option 2)1.2 million lux hours and 200 W h/m²88.511.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw samples at appropriate time points (e.g., 24 and 48 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C.

    • Withdraw samples at appropriate time points (e.g., 24 and 48 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature.

    • Withdraw a sample after 24 hours for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven at 80 °C.

    • Withdraw a sample after 48 hours, dissolve it in the initial solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of this compound derivatives.

G Troubleshooting Workflow for Unexpected HPLC Peaks start Unexpected Peak(s) Observed in HPLC check_spectrum Check UV Spectrum with PDA Detector start->check_spectrum compare_spectrum Spectrum Matches Parent Compound? check_spectrum->compare_spectrum impurity Potential Impurity from Synthesis compare_spectrum->impurity Yes degradation_product Potential Degradation Product compare_spectrum->degradation_product No review_conditions Review Experimental Conditions (pH, Temp, Light) degradation_product->review_conditions forced_degradation Perform Forced Degradation Study review_conditions->forced_degradation match_degradant Does Peak Match a Forced Degradation Product? forced_degradation->match_degradant confirm_degradation Confirmed Degradation Product. Optimize Conditions. match_degradant->confirm_degradation Yes unknown Unknown Peak. Further Characterization Needed (e.g., LC-MS). match_degradant->unknown No

Caption: Troubleshooting workflow for identifying the source of unexpected peaks in an HPLC chromatogram.

G Potential Degradation Pathways of this compound parent This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis photolysis Photolysis (UV/Vis Light) parent->photolysis hydrolysis_product 2-amino-3-bromobenzenethiol + CO2 hydrolysis->hydrolysis_product photolysis_product Benzo[d]thiazol-2(3H)-one + Br radical photolysis->photolysis_product

Caption: Simplified potential degradation pathways for this compound.

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Bromobenzo[d]thiazol-2(3H)-one and Other Benzothiazolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the biological activity of 4-Bromobenzo[d]thiazol-2(3H)-one and other substituted benzothiazolones, with a focus on their antimicrobial and anticancer properties. While direct comparative studies between the 4-bromo and other isomers are limited in the currently available literature, this guide synthesizes existing data to offer valuable insights for researchers in the field.

Anticancer Activity: A Tale of Substitution

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the benzothiazole ring. Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 and C-6 positions are particularly crucial for their cytotoxic effects.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 6-bromobenzo[d]thiazol-2(3H)-one-[1][2][3]triazole Hybrids [1]

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)
3a 15.4218.24
3b 12.8615.52
3c 10.2412.88
3d 8.6210.46
3e 18.5820.12
3f 20.1222.48
3g 14.2816.94
3h 11.5613.78
3i 9.4211.26
3j 22.4625.12
Cisplatin (Standard) 7.829.16

Antimicrobial Activity: Halogenation as a Key Influencer

The antimicrobial properties of benzothiazole derivatives are well-documented, and halogen substitution has been shown to play a significant role in enhancing this activity. While specific data for this compound's antimicrobial spectrum is sparse in the reviewed literature, derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have been investigated.

The aforementioned 6-bromobenzo[d]thiazol-2(3H)-one-[1][2][3]triazole hybrids were also tested for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[1]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL) of 6-bromobenzo[d]thiazol-2(3H)-one-[1][2][3]triazole Hybrids [1]

CompoundS. pyogenesS. aureusB. subtilisE. coliP. aeruginosa
3a 100125125150200
3b 75100100125150
3c 507575100125
3d 50507575100
3e 125150150200250
3f 150200200250>250
3g 100125125150200
3h 75100100125150
3i 507575100125
3j 150200200>250>250
Streptomycin (Standard) 2525505075

Signaling Pathways in Anticancer Activity

The anticancer effects of benzothiazolone derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most frequently implicated pathways are the PI3K/AKT and NF-κB signaling cascades.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Several benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to decreased cell proliferation and induction of apoptosis.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Benzothiazolone Benzothiazolone Benzothiazolone->PI3K inhibits NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammation & Cell Proliferation Inflammation & Cell Proliferation Gene Transcription->Inflammation & Cell Proliferation Benzothiazolone Benzothiazolone Benzothiazolone->IKK Complex inhibits MTT_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of benzothiazolone derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I MIC_Determination_Workflow A Prepare serial dilutions of benzothiazolone derivatives in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate the plate at 37°C for 18-24h C->D E Visually inspect for bacterial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

References

Comparative Analysis of 4-Bromo vs. 6-Bromo Benzothiazolone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The introduction of a bromine atom to the benzene ring of the benzothiazolone core can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. The position of this halogen substitution—at the 4-position versus the 6-position—can lead to distinct structure-activity relationships (SAR).

Data Presentation: A Comparative Overview

The following table summarizes the reported biological activities of 4-bromo and 6-bromo benzothiazolone derivatives. It is crucial to interpret this data with the understanding that the compounds were likely evaluated in different assays and under varying conditions.

Feature4-Bromo Benzothiazolone Derivatives6-Bromo Benzothiazolone Derivatives
Anticancer Activity Limited specific data available for 4-bromo benzothiazolone derivatives. However, general 2-arylbenzothiazoles with substitutions on the phenyl ring have shown promise.Derivatives have been investigated for their anticancer properties. For instance, certain N-alkylbromo-benzothiazoles have shown significant cytotoxic activity against various human cancer cell lines, including prostate (PC-3), leukemia (THP-1), and colon (Caco-2).[1]
Antimicrobial Activity Some brominated benzothiazolo pyrazolines have been synthesized and shown to possess in-vitro antimicrobial activity against various pathogenic bacteria.[2]6-Bromo-2-(4-nitrophenyl)benzothiazole has been studied for its potential as an antimicrobial agent.[3] Additionally, other 6-bromo benzothiazole derivatives have been evaluated for their antibacterial and antifungal properties.
Other Biological Activities General benzothiazole derivatives are known for a wide range of activities, but specific data on 4-bromo isomers is sparse.3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones have been synthesized and tested for plant growth stimulating activity.[1]

Experimental Protocols

To aid in the design and execution of comparative studies, detailed methodologies for key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 4-bromo and 6-bromo benzothiazolone derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.1 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the study of these compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biological_evaluation Biological Evaluation cluster_analysis Data Analysis & Comparison start Starting Materials (e.g., Aminothiophenol) synthesis Chemical Synthesis of 4-Bromo & 6-Bromo Derivatives start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial other_assays Other Biological Assays characterization->other_assays data_analysis Data Analysis (IC50, MIC values) anticancer->data_analysis antimicrobial->data_analysis other_assays->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar comparison Comparative Analysis of 4-Bromo vs. 6-Bromo Isomers sar->comparison

Caption: Experimental workflow for the comparative analysis of brominated benzothiazolone derivatives.

signaling_pathway compound Benzothiazolone Derivative target Molecular Target (e.g., Kinase, DNA) compound->target Inhibition/Activation pathway Signaling Pathway (e.g., Apoptosis, Proliferation) target->pathway Modulation response Cellular Response (e.g., Cell Death, Growth Inhibition) pathway->response

Caption: Generalized signaling pathway potentially modulated by benzothiazolone derivatives.

Conclusion

While a definitive comparative analysis of 4-bromo versus 6-bromo benzothiazolone derivatives is hampered by the lack of direct comparative studies, this guide provides a foundational overview based on existing literature. The position of the bromine atom on the benzothiazolone ring system is expected to significantly impact the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Further research involving the parallel synthesis and evaluation of these isomers is essential to elucidate their structure-activity relationships and to guide the rational design of more potent and selective therapeutic agents. The provided experimental protocols and conceptual diagrams serve as a valuable resource for researchers embarking on such investigations.

References

X-ray Crystal Structure Analysis: A Comparative Guide to Brominated Benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the X-ray crystal structure of brominated benzothiazole derivatives. Due to the absence of publicly available crystallographic data for 4-Bromobenzo[d]thiazol-2(3H)-one, this document presents a detailed analysis of the closely related compound, 6-bromo-1,3-benzothiazol-2-amine , as a representative example. The structural information and experimental protocols detailed herein offer valuable insights for researchers engaged in the study and development of therapeutic agents based on the benzothiazole scaffold.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic data for 6-bromo-1,3-benzothiazol-2-amine, providing a benchmark for comparison with other related structures.

Parameter6-bromo-1,3-benzothiazol-2-amine[1]
Chemical Formula C₇H₅BrN₂S
Formula Weight 229.10
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 8.6268(7) Åb = 22.487(2) Åc = 4.0585(3) Åα = 90°β = 90°γ = 90°
Volume 787.30(11) ų
Z 4
Density (calculated) 1.933 Mg/m³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 298 K
Reflections Collected 3929
Unique Reflections 929
R-int 0.087
Final R indices [I > 2σ(I)] R1 = 0.095, wR2 = 0.246

Experimental Protocols

Synthesis of 6-bromo-1,3-benzothiazol-2-amine[1]

6-bromobenzo[d]thiazol-2-amine (22.9 mg, 0.1 mmol) was dissolved in 8 ml of methanol. The resulting solution was filtered into a test tube. The solution was left undisturbed at room temperature for one month. Slow evaporation of the methanol solution to approximately 3 ml yielded light-yellow block-like single crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Refinement[1]

A single crystal of suitable size and quality was mounted on a Bruker SMART CCD area-detector diffractometer. Data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 298 K. The structure was solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms bonded to nitrogen were located in a difference Fourier map and refined isotropically. Other hydrogen atoms were positioned geometrically and refined using a riding model.

Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for obtaining the crystal structure and the key intermolecular interactions observed in the crystal packing of 6-bromo-1,3-benzothiazol-2-amine.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement s1 Dissolve 6-bromo-1,3-benzothiazol- 2-amine in Methanol s2 Filter Solution s1->s2 s3 Slow Evaporation at Room Temperature s2->s3 s4 Formation of Single Crystals s3->s4 d1 Mount Single Crystal s4->d1 d2 Data Collection using Mo Kα Radiation d1->d2 a1 Structure Solution (Direct Methods) d2->a1 a2 Structure Refinement (Full-matrix least-squares) a1->a2 a3 Final Structural Model a2->a3

Caption: Experimental workflow from synthesis to final structural model.

intermolecular_interactions Intermolecular Interactions in 6-bromo-1,3-benzothiazol-2-amine mol1 Molecule A mol2 Molecule B (inversion symmetric) mol1->mol2 N-H···N Hydrogen Bonds mol1->mol2 N-H···Br Hydrogen Bonds mol3 Molecule C (in another sheet) mol1->mol3 π-π Stacking Interactions (centroid-centroid = 3.884 Å) mol2->mol3 C-H···Br Interactions

Caption: Key intermolecular interactions in the crystal lattice.

References

Comparative Analysis of the Antimicrobial Spectrum: 4-Bromobenzo[d]thiazol-2(3H)-one and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antimicrobial spectrum of 4-Bromobenzo[d]thiazol-2(3H)-one alongside established antibiotics. Due to a lack of publicly available antimicrobial susceptibility data for this compound, this analysis utilizes data from closely related derivatives, specifically derivatives of 4-Bromobenzo[d]thiazol-2-amine and 6-bromobenzo[d]thiazol-2(3H)-one. This information is intended to provide a preliminary assessment of its potential activity profile in comparison to widely used therapeutic agents.

Executive Summary

Derivatives of the 4-Bromobenzo[d]thiazole scaffold have demonstrated promising in vitro activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. Notably, derivatives of 4-Bromobenzo[d]thiazol-2-amine have shown potent activity against Staphylococcus aureus and Escherichia coli[1]. Furthermore, hybrid compounds derived from 6-bromobenzo[d]thiazol-2(3H)-one have exhibited moderate antibacterial properties[2][3]. While these findings suggest a potential broad-spectrum profile for the core molecule, further direct testing of this compound is imperative for a definitive characterization of its antimicrobial spectrum.

Data Presentation: Antimicrobial Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for derivatives of 4-Bromobenzo[d]thiazol-2-amine and the general antimicrobial spectrum of selected standard antibiotics. It is crucial to note that the data for the benzothiazole derivatives are not for the specific compound this compound but for its close structural analogs.

Compound/AntibioticClassSpectrum of ActivityRepresentative MIC Values (µg/mL)
4-Bromobenzo[d]thiazol-2-amine Derivatives [1]BenzothiazoleGram-positive and Gram-negative bacteria, FungiAntibacterial: 8 - 12 (against Norfloxacin-sensitive strains) Antifungal: 16 - 20 (against Fluconazole-sensitive strains)
Ciprofloxacin FluoroquinoloneBroad-spectrum: Excellent Gram-negative coverage, moderate Gram-positive coverage.E. coli: 0.015 - 1 S. aureus: 0.12 - 2 P. aeruginosa: 0.25 - 4
Ampicillin β-lactam (Penicillin)Broad-spectrum: Many Gram-positive and some Gram-negative bacteria.S. pneumoniae: ≤ 0.25 E. coli: 2 - 8 H. influenzae: ≤ 1
Tetracycline TetracyclineBroad-spectrum: Gram-positive and Gram-negative bacteria, atypical bacteria.S. aureus: 0.25 - 4 E. coli: 0.5 - 8 Mycoplasma pneumoniae: 0.12 - 1

Experimental Protocols

The determination of the antimicrobial spectrum and potency of a compound is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC). The following outlines a standard protocol for MIC determination via the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compound/Antibiotic: A stock solution of the compound is prepared in a suitable solvent and then serially diluted to obtain a range of concentrations.
  • Bacterial/Fungal Inoculum: A standardized suspension of the microorganism is prepared to a specific cell density (typically 5 x 10^5 colony-forming units (CFU)/mL).
  • Growth Medium: A suitable liquid growth medium that supports the growth of the test microorganism is used (e.g., Mueller-Hinton Broth for bacteria).
  • 96-Well Microtiter Plates: Sterile plates are used to perform the dilutions and incubate the microorganisms.

2. Assay Procedure:

  • The test compound dilutions are added to the wells of the microtiter plate.
  • The standardized microbial inoculum is then added to each well.
  • Control wells are included: a positive control (microorganism with no compound) and a negative control (medium only).
  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

3. Interpretation of Results:

  • After incubation, the wells are visually inspected for turbidity, indicating microbial growth.
  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Compound Dilutions C Dispense into 96-Well Plate A->C B Prepare Microbial Inoculum D Inoculate with Microorganism B->D E Incubate D->E F Read MIC E->F

Caption: Workflow for MIC determination.

Signaling_Pathway cluster_cell Bacterial Cell Benzothiazole Benzothiazole Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Benzothiazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Putative mechanism of action.

Discussion and Future Directions

The available data on derivatives of 4-Bromobenzo[d]thiazol-2-amine and 6-bromobenzo[d]thiazol-2(3H)-one suggest that the benzothiazole core is a promising scaffold for the development of new antimicrobial agents. The observed activity against both Gram-positive and Gram-negative bacteria indicates a potential for a broad spectrum of activity. The mechanism of action for some benzothiazole derivatives has been suggested to involve the inhibition of bacterial DNA gyrase, a well-established antibiotic target[1].

However, to fully understand the antimicrobial potential of this compound, it is essential to conduct comprehensive in vitro studies. This should include determining its MIC values against a wide panel of clinically relevant bacteria and fungi, including drug-resistant strains. Further investigations into its mechanism of action, cytotoxicity, and in vivo efficacy will be crucial steps in evaluating its potential as a novel therapeutic agent.

References

A Comparative Analysis of 4-Bromobenzo[d]thiazol-2(3H)-one Derivatives: Bridging the Gap Between In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. A critical step in this process is understanding the correlation between a compound's performance in controlled in vitro environments and its efficacy within a complex living organism. This guide provides a comparative overview of the in vitro and in vivo efficacy of 4-Bromobenzo[d]thiazol-2(3H)-one derivatives, a class of compounds that has garnered interest for its potential therapeutic applications, particularly in oncology.

This guide synthesizes available data to offer a clear comparison of the performance of these derivatives, supported by experimental details. While direct comparative studies on a single this compound derivative are limited in publicly available literature, this guide draws upon data from closely related benzothiazole analogs to provide valuable insights for researchers in the field.

In Vitro Activity of Benzothiazole Derivatives

The in vitro evaluation of this compound derivatives and their analogs has primarily focused on their cytotoxic effects against various cancer cell lines. These studies are crucial for initial screening and for elucidating the potential mechanisms of action.

Table 1: Summary of In Vitro Cytotoxicity of Selected Benzothiazole Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound A N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLung (A549)68 (µg/mL)[1]
Compound B 6-nitrobenzo[d]thiazol-2-olLung (A549)121 (µg/mL)[1]
Compound 4a 2-aminobenzothiazole hybrid with thiazolidine-2,4-dioneColorectal (HCT-116)5.61[2]
Compound 4a 2-aminobenzothiazole hybrid with thiazolidine-2,4-dioneHepatocellular (HEPG-2)7.92[2]
Compound 4a 2-aminobenzothiazole hybrid with thiazolidine-2,4-dioneBreast (MCF-7)3.84[2]
Compound 4e 2-aminobenzothiazole hybrid with thiazolidine-2,4-dioneBreast (MCF-7)6.11[2]
Compound 8a 2-aminobenzothiazole hybrid with cyanothiouracilBreast (MCF-7)10.86[2]
Compound 29 Substituted bromopyridine acetamide benzothiazoleBreast (SKRB-3)0.0012[3]
Compound 29 Substituted bromopyridine acetamide benzothiazoleColon (SW620)0.0043[3]
Compound 29 Substituted bromopyridine acetamide benzothiazoleLung (A549)0.044[3]
Compound 29 Substituted bromopyridine acetamide benzothiazoleHepatocellular (HepG2)0.048[3]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data highlights that substitutions on the benzothiazole core significantly influence the cytotoxic activity. For instance, a substituted bromopyridine acetamide benzothiazole derivative (Compound 29) demonstrated exceptionally potent activity against a range of cancer cell lines, with IC50 values in the nanomolar range.[3]

Experimental Protocols: In Vitro Cytotoxicity Assays

The determination of in vitro cytotoxicity is a fundamental step in assessing the anticancer potential of novel compounds. The following are summaries of commonly employed methodologies.

MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Workflow:

    • Cells are seeded in 96-well plates and incubated to allow for attachment.

    • The cells are then treated with various concentrations of the test compound.

    • After a specified incubation period, a solution of MTT is added to each well.

    • Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader, which is proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Add solubilizing agent E->F G Measure absorbance F->G

MTT Assay Workflow

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

  • Workflow:

    • Cells are seeded in 96-well plates and treated with the test compounds.

    • After incubation, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are then stained with the SRB dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

    • The absorbance is measured, which is proportional to the total cellular protein mass.

SRB_Assay_Workflow A Seed cells and treat with compounds B Fix cells with TCA A->B C Stain with SRB B->C D Wash unbound dye C->D E Solubilize bound dye D->E F Measure absorbance E->F

SRB Assay Workflow

In Vivo Efficacy of Benzothiazole Derivatives

Translating promising in vitro results into in vivo efficacy is a significant hurdle. Animal models, particularly xenograft models in mice, are instrumental in evaluating the antitumor activity of compounds in a living system.

One study reported on a substituted pyridine-based acetamide benzothiazole derivative that, following promising in vitro results, was further evaluated in vivo.[4] Another study detailed the in vivo evaluation of 2-(4-aminophenyl)benzothiazoles against human mammary carcinoma models in nude mice, where one compound demonstrated potent tumor growth inhibition.[5]

Table 2: Summary of In Vivo Antitumor Activity of a Selected Benzothiazole Derivative
Compound IDDerivative ClassAnimal ModelTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
Compound 9a 2-(4-Aminophenyl)benzothiazoleNude MiceHuman Mammary Carcinoma (MCF-7, BO, MT-1, MT-3)Not specifiedPotent[5]

Experimental Protocols: In Vivo Xenograft Studies

Xenograft studies involve the transplantation of human tumor cells into immunocompromised mice to assess the efficacy of anticancer compounds.

  • General Workflow:

    • Cell Culture and Implantation: Human cancer cells are cultured and then implanted subcutaneously or orthotopically into immunocompromised mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound via a specified route (e.g., oral, intraperitoneal) and schedule.

    • Monitoring: Tumor volume and body weight of the mice are monitored regularly.

    • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Study_Workflow cluster_preparation Preparation cluster_treatment Treatment & Monitoring cluster_analysis Analysis A Culture human cancer cells B Implant cells into mice A->B C Allow tumor growth B->C D Randomize mice C->D E Administer test compound D->E F Monitor tumor volume & body weight E->F G Euthanize mice at endpoint F->G H Excise and weigh tumors G->H I Further analysis (e.g., histology) H->I

General Xenograft Study Workflow

Bridging In Vitro and In Vivo: A Complex Relationship

The transition from in vitro to in vivo is not always seamless. A compound that shows high potency in killing cancer cells in a dish may not be effective in a living organism due to a variety of factors, including:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties of the compound can significantly impact its bioavailability and concentration at the tumor site.

  • Toxicity: A compound may be toxic to the host at concentrations required for antitumor activity.

  • Tumor Microenvironment: The complex microenvironment of a tumor, including stromal cells, blood vessels, and the extracellular matrix, can influence drug response.

The available data on benzothiazole derivatives underscores this complexity. While some compounds with potent in vitro activity have shown promise in vivo, further research is needed to establish a clear and predictive correlation for the this compound class of compounds.

Future Directions

To build a more comprehensive understanding of the therapeutic potential of this compound derivatives, future research should focus on:

  • Direct Comparative Studies: Conducting studies that evaluate the same derivatives in both in vitro and in vivo models to establish a clear efficacy correlation.

  • Pharmacokinetic Profiling: Detailed ADME studies to understand the in vivo behavior of these compounds.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by these derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize both in vitro potency and in vivo efficacy.

By addressing these key areas, the scientific community can better assess the true therapeutic potential of this compound derivatives and accelerate the development of novel and effective anticancer agents.

References

Comparative Guide to the Cross-Reactivity of 4-Bromobenzo[d]thiazol-2(3H)-one with Alternative Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and potential cross-reactivity of 4-Bromobenzo[d]thiazol-2(3H)-one. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related benzo[d]thiazol-2(3H)-one derivatives to infer its likely primary targets and off-target profile. The primary therapeutic targets for the benzo[d]thiazol-2(3H)-one scaffold have been identified as the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Primary Target Affinity: Sigma Receptors

The benzo[d]thiazol-2(3H)-one core structure is a well-established ligand for sigma receptors. Various derivatives have demonstrated high-affinity binding to the σ₁ receptor, often with considerable selectivity over the σ₂ subtype. While specific binding affinities for this compound are not publicly available, the data from analogous compounds strongly suggest a similar targeting profile.

Table 1: Sigma Receptor Binding Affinities of Representative Benzo[d]thiazol-2(3H)-one Derivatives

Compound IDStructureσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂/σ₁)
Derivative A 3-(1-piperidinoethyl)-6-propylbenzo[d]thiazol-2(3H)-one0.6[1]17.429
Derivative B 3-(1-piperidinopropyl)-6-propanoylbenzo[d]thiazol-2(3H)-one2.3[1]200.187
Unsubstituted Analog Benzo[d]thiazol-2(3H)-one based ligand with azepane ring4.117643

Note: The data presented is for structurally related compounds and should be considered indicative of the potential affinity of this compound.

Potential Cross-Reactivity Profile

Limited cross-reactivity screening has been performed on the benzo[d]thiazol-2(3H)-one scaffold. One study on a 6-propyl substituted derivative indicated a clean profile against a small panel of receptors, suggesting that this scaffold may possess a degree of selectivity for sigma receptors over other common off-targets.[1]

Table 2: Cross-Reactivity Profile of a 6-Propyl-benzo[d]thiazol-2(3H)-one Derivative

TargetBinding Affinity (Kᵢ)
µ-opioid receptor> 10,000 nM[1]
δ-opioid receptor> 10,000 nM[1]
κ-opioid receptor> 10,000 nM[1]
5-HT₂ receptor> 10,000 nM[1]
Dopamine D₂ receptor> 10,000 nM[1]
Muscarinic M₂ receptor> 10,000 nM[1]

Note: This data is for a 6-propyl substituted analog and may not be fully representative of the cross-reactivity profile of this compound.

While direct evidence is lacking for this compound, other classes of benzothiazole derivatives have been reported to exhibit inhibitory activity against various enzymes. These represent potential, though unconfirmed, areas of cross-reactivity that may warrant investigation.

Table 3: Potential Enzymatic Targets for Benzothiazole Scaffolds (Based on other derivative classes)

Enzyme TargetReported Activity of other Benzothiazole Derivatives
Monoamine Oxidase B (MAO-B)Inhibition by some benzothiazole derivatives has been noted.
Acetylcholinesterase (AChE)Certain benzothiazole-based compounds have shown inhibitory potential.
DNA GyraseThe bromine atom in a related compound, 4-Bromobenzo[d]thiazol-2-amine, has been suggested to form hydrophobic interactions with bacterial DNA gyrase.[2]
Casein Kinase 1 (CK1)Dual inhibition of CK1 and ABAD has been reported for some 1-(Benzo[d]thiazol-2-yl)-3-phenylureas.[3]

Signaling Pathways and Experimental Workflows

The interaction of benzo[d]thiazol-2(3H)-one derivatives with sigma receptors can modulate various downstream signaling pathways. The precise functional consequence (agonist vs. antagonist) of this compound binding is undetermined.

Sigma_Receptor_Signaling Potential Signaling Pathways Modulated by Sigma Receptor Ligands cluster_0 Endoplasmic Reticulum cluster_1 Plasma Membrane Sigma-1 Receptor Sigma-1 Receptor BiP BiP Sigma-1 Receptor->BiP Dissociates from IP3R IP3R Sigma-1 Receptor->IP3R Modulates Ion Channels Ion Channels Sigma-1 Receptor->Ion Channels Modulates GPCRs GPCRs Sigma-1 Receptor->GPCRs Modulates Ca2+ Release Ca2+ Release IP3R->Ca2+ Release Modulation of Neuronal Excitability Modulation of Neuronal Excitability Ion Channels->Modulation of Neuronal Excitability Cell Survival / Proliferation Cell Survival / Proliferation GPCRs->Cell Survival / Proliferation Ligand Benzo[d]thiazol-2(3H)-one Derivative Ligand->Sigma-1 Receptor Binds Cellular Stress Cellular Stress Cellular Stress->Sigma-1 Receptor Activates Ca2+ Release->Cell Survival / Proliferation

Caption: Potential signaling pathways modulated by sigma-1 receptor ligands.

Radioligand_Binding_Assay_Workflow Experimental Workflow for Radioligand Binding Assay Start Start Prepare Receptor Membranes Prepare Receptor Membranes (e.g., from guinea pig brain) Start->Prepare Receptor Membranes Incubate Incubate Membranes with: - Radioligand (e.g., 3H-Pentazocine for σ₁) - Test Compound (this compound) - Buffer Prepare Receptor Membranes->Incubate Separate Separate Bound from Free Radioligand (via vacuum filtration) Incubate->Separate Quantify Quantify Radioactivity (using liquid scintillation counting) Separate->Quantify Analyze Data Analysis (Calculate IC₅₀ and Kᵢ values) Quantify->Analyze End End Analyze->End

References

A Head-to-Head Comparison of Synthetic Routes to Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: November 2025

Oseltamivir phosphate, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] It functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected host cells.[2][3] The commercial production of this essential medicine, particularly its reliance on shikimic acid derived from Chinese star anise, has faced challenges related to supply chain stability and the use of hazardous reagents.[4][5] These challenges have spurred significant research into alternative, more efficient, and safer synthetic strategies. This guide provides a head-to-head comparison of the seminal Roche industrial synthesis with a notable academic alternative developed by the Corey group, offering researchers and drug development professionals a clear overview of their respective strengths and weaknesses.

Comparative Analysis of Synthetic Routes

The following table summarizes key quantitative metrics for the Roche industrial synthesis and the Corey academic synthesis of oseltamivir.

MetricRoche Industrial SynthesisCorey Academic Synthesis
Starting Material (-)-Shikimic Acid1,3-Butadiene & Trifluoroethyl Acrylate
Overall Yield 17-22%[6]~30%[7]
Number of Steps ~12[4][8]12[5][9]
Key Reactions Epoxidation, Azide Chemistry[10]Enantioselective Diels-Alder, Bromoamidation[5][7]
Chirality Source Chiral Pool (Shikimic Acid)[6]Asymmetric Catalysis[7]
Hazardous Reagents Potentially explosive azides[6]Avoids azides; uses N-Bromosuccinimide[7][9]
Scalability Proven (Industrial Scale)[8]Demonstrated on multi-gram scale[7]

Route 1: The Roche Industrial Synthesis from (-)-Shikimic Acid

The established commercial route developed by Roche begins with (-)-shikimic acid, a natural product that serves as a chiral pool starting material.[6] This multi-step process is noted for its use of potentially explosive azide reagents to introduce key nitrogen functionalities.[4][6] While it has been the backbone of Tamiflu® production for years, its overall yield is moderate, and the dependence on a natural starting material has, at times, led to supply vulnerabilities.[5][8]

Roche_Route cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Product Shikimic_Acid (-)-Shikimic Acid Epoxide Trisubstituted Epoxide Shikimic_Acid->Epoxide Multiple Steps Azido_Alcohol Azido-alcohol Epoxide->Azido_Alcohol Azide Opening Aziridine Aziridine Intermediate Azido_Alcohol->Aziridine Cyclization Oseltamivir Oseltamivir Aziridine->Oseltamivir Ring Opening & Final Steps

Caption: Simplified workflow of the Roche industrial synthesis of oseltamivir.
Key Experimental Protocol: Epoxide Opening with Sodium Azide

This step is crucial for introducing the nitrogen atom that will eventually become the 5-amino group in oseltamivir. The following is a representative protocol based on literature descriptions.

Materials:

  • Key epoxide intermediate (derived from shikimic acid)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH) / Water (H₂O) solvent system

Procedure:

  • The epoxide intermediate is dissolved in a mixture of methanol and water.

  • Sodium azide and ammonium chloride are added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The remaining aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude azido-alcohol product, which is often carried forward without further purification.

Route 2: The Corey Academic Synthesis

In 2006, E.J. Corey and colleagues developed an alternative synthesis that notably avoids both shikimic acid and azide reagents.[7] This route begins with inexpensive, readily available starting materials (1,3-butadiene and trifluoroethyl acrylate) and establishes stereochemistry early on through a powerful enantioselective Diels-Alder reaction.[5][7] The synthesis proceeds in 12 steps with a reported overall yield of approximately 30%, which is significantly higher than the commercial route.[7] By circumventing the supply issues of shikimic acid and the safety concerns of azides, this route presents a compelling alternative.[7]

Corey_Route cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product Butadiene 1,3-Butadiene Diels_Alder_Adduct Diels-Alder Adduct Butadiene->Diels_Alder_Adduct Enantioselective Diels-Alder Acrylate Trifluoroethyl Acrylate Acrylate->Diels_Alder_Adduct Enantioselective Diels-Alder Bromo_Amide Bromo-amide Diels_Alder_Adduct->Bromo_Amide Multiple Steps (incl. Bromoamidation) Aziridine Aziridine Intermediate Bromo_Amide->Aziridine Cyclization Oseltamivir Oseltamivir Aziridine->Oseltamivir Ring Opening & Final Steps

Caption: Simplified workflow of the Corey academic synthesis of oseltamivir.
Key Experimental Protocol: Enantioselective Diels-Alder Reaction

This initial step is critical as it sets the absolute stereochemistry for the entire synthesis, a hallmark of modern asymmetric catalysis. The following is a representative protocol based on the publication.[7]

Materials:

  • 1,3-Butadiene

  • Trifluoroethyl acrylate

  • Chiral oxazaborolidine catalyst

  • Dichloromethane (CH₂Cl₂) as solvent

Procedure:

  • A solution of the chiral catalyst is prepared in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C).

  • Trifluoroethyl acrylate is added to the catalyst solution.

  • Liquefied 1,3-butadiene is then slowly added to the reaction mixture.

  • The reaction is stirred at the low temperature for an extended period (e.g., 24-48 hours), with progress monitored by TLC.

  • Upon completion, the reaction is quenched, typically with a mild acid or buffer solution.

  • The mixture is warmed to room temperature, and the organic layer is separated, washed, dried, and concentrated.

  • The resulting crude Diels-Alder adduct is purified by column chromatography to yield the enantiomerically enriched product.

Mechanism of Action: Neuraminidase Inhibition

Regardless of the synthetic route, the final product, oseltamivir, acts as a potent antiviral agent. After oral administration, the oseltamivir ester prodrug is converted by the liver into its active form, oseltamivir carboxylate. This active metabolite mimics the structure of sialic acid, the natural substrate for the viral neuraminidase enzyme.[3] By competitively binding to the active site of neuraminidase, it prevents the enzyme from cleaving sialic acid residues on the surface of host cells, thereby trapping newly formed viral particles and halting the spread of the infection.[2][3][11]

MoA cluster_virus Influenza Virus Lifecycle cluster_drug Drug Intervention Virus_Release 1. New virus particles bud from host cell NA_Action 2. Neuraminidase (NA) cleaves sialic acid to release virus Virus_Release->NA_Action Spread 3. Virus spreads to other cells NA_Action->Spread Oseltamivir Oseltamivir Carboxylate NA_Inhibition NA Active Site Blocked Oseltamivir->NA_Inhibition Binds Tightly NA_Inhibition->NA_Action Prevents Action

Caption: Mechanism of oseltamivir as a neuraminidase inhibitor.

References

Reproducibility of Published Data on 4-Bromobenzo[d]thiazol-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available published data on the synthesis and characterization of 4-Bromobenzo[d]thiazol-2(3H)-one. Due to the limited availability of comprehensive, peer-reviewed studies detailing the synthesis and reproducibility for this specific compound, this guide draws upon data from closely related isomers and analogues to provide a framework for its preparation and characterization.

Synthesis of this compound: An Overview

An alternative theoretical pathway could involve the direct bromination of benzo[d]thiazol-2(3H)-one. However, this method may present challenges in controlling the regioselectivity of the bromination, potentially leading to a mixture of isomers.

Comparative Synthesis Data

The following table summarizes the available data for the synthesis of this compound and a closely related isomer. The lack of published yield and detailed reaction conditions for the 4-bromo isomer highlights a gap in the current scientific literature.

CompoundStarting MaterialReagentsSolventReported YieldMelting Point (°C)
This compound 2-Amino-3-bromothiophenol (proposed)Phosgene or equivalent (e.g., triphosgene, carbonyldiimidazole)Aprotic solvent (e.g., Toluene, THF)Not Published185-188[1]
6-Bromobenzo[d]thiazol-2(3H)-one2-Amino-5-bromobenzenethiolCOCl₂TolueneNot explicitly stated for this step, but the product is used in subsequent reactionsNot Reported

Experimental Protocols

While a specific, reproducible protocol for this compound is not available, a general procedure based on the synthesis of the 6-bromo isomer is provided below as a starting point for experimental design.

Proposed Synthesis of this compound

This proposed method is adapted from the synthesis of the 6-bromo isomer and requires optimization and validation.

Materials:

  • 2-Amino-3-bromothiophenol

  • Triphosgene (or another phosgene equivalent)

  • Anhydrous Toluene

  • Triethylamine (or another suitable base)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-3-bromothiophenol in anhydrous toluene.

  • Add a stoichiometric amount of triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene in anhydrous toluene to the cooled mixture via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Note: This is a theoretical protocol and requires experimental validation to determine optimal conditions and assess reproducibility.

Characterization Data

No publicly available, detailed characterization data such as ¹H NMR or ¹³C NMR spectra for this compound has been identified. The following table provides a comparison with a related, well-characterized compound to aid in the analysis of experimentally obtained data.

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
This compound Data Not PublishedData Not Published
4-Chlorobenzo[d]thiazole-2-thiol13.97 (brs, 1H), 7.66 (d, 1H, J = 5.0 Hz), 7.46 (d, 1H, J = 10.0 Hz), 7.28 (t, 1H, J = 5.0 Hz)188.3, 157.2, 127.5, 125.5, 125.4, 113.5, 120.8

Signaling Pathways and Experimental Workflows

To facilitate understanding of the synthetic process and potential applications, the following diagrams illustrate the proposed synthetic pathway and a general workflow for assessing synthetic reproducibility.

G Proposed Synthesis of this compound A 2-Amino-3-bromothiophenol C Cyclization Reaction A->C B Phosgene Equivalent (e.g., Triphosgene) B->C D This compound C->D

Caption: Proposed synthetic pathway for this compound.

G Workflow for Assessing Synthetic Reproducibility A Define Synthetic Protocol B Perform Synthesis (n≥3) A->B C Isolate and Purify Product B->C D Characterize Product (Yield, MP, NMR, MS) C->D E Analyze Data for Consistency D->E F Reproducible Protocol E->F Consistent Results G Protocol Requires Optimization E->G Inconsistent Results

Caption: General workflow for evaluating the reproducibility of a synthetic protocol.

Conclusion and Recommendations

The reproducibility of published data for this compound cannot be fully assessed due to the absence of detailed, peer-reviewed synthetic protocols and characterization data. The information available from commercial suppliers and analogous compounds provides a foundation for its synthesis and identification.

It is recommended that researchers aiming to work with this compound:

  • Experimentally validate and optimize the proposed synthetic protocol.

  • Thoroughly characterize the resulting product using modern analytical techniques (NMR, MS, Elemental Analysis).

  • Publish detailed experimental procedures and characterization data to contribute to the scientific record and enable future reproducibility studies.

References

Safety Operating Guide

Proper Disposal of 4-Bromobenzo[d]thiazol-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of 4-Bromobenzo[d]thiazol-2(3H)-one in a laboratory setting, ensuring the safety of personnel and compliance with regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This guide outlines the essential procedures for the safe disposal of this compound, a compound used in various research and development applications. While specific institutional and local regulations must always be followed, this document provides a framework for its responsible disposal.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent accidents and ensure compliant disposal.

  • Waste Classification : Treat all this compound waste as hazardous chemical waste.[5][6]

  • Container : Collect waste in a designated, leak-proof container that is compatible with the chemical. The original container, if in good condition, is an ideal choice.[6][7] The container must be kept closed except when adding waste.[6][7]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[7]

  • Storage Area : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7] This area should be away from general traffic and incompatible materials.[5][7] Ensure secondary containment to capture any potential leaks.

Disposal Procedures

Disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

Step-by-Step Disposal Workflow:

  • Collection : Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in the designated hazardous waste container.

  • Container Management : Once the container is full, or if waste generation ceases, seal it securely.

  • Waste Pickup : Arrange for the pickup of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Handling & Collection cluster_2 Interim Storage cluster_3 Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe First Step collect Collect in a Labeled, Compatible Hazardous Waste Container ppe->collect store Store in a Designated Satellite Accumulation Area collect->store segregate Segregate from Incompatible Chemicals store->segregate contact_ehs Contact Institutional EHS or Approved Waste Vendor segregate->contact_ehs When Container is Full pickup Arrange for Professional Hazardous Waste Pickup contact_ehs->pickup end Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In case of a spill or exposure:

  • Spill : If a small spill occurs, and it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[9] Seek immediate medical attention.[3]

  • Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • Ingestion : Do not induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[3]

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for the chemicals you are working with.

References

Essential Safety and Operational Guide for 4-Bromobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Bromobenzo[d]thiazol-2(3H)-one (CAS No. 73443-85-3). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring a secure laboratory environment.

Hazard Summary and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Nitrile or neoprene gloves (double-gloving recommended), and a flame-retardant lab coat.To prevent skin contact, which may cause irritation.[2] Check glove manufacturer's compatibility chart.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or better) is required.To prevent inhalation of the powder, which may cause respiratory tract irritation.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills and falling objects.

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Containment: For procedures with a high risk of dust generation, consider using a glove box or a powder containment booth.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for the procedure.

  • Weighing: Use a balance inside the fume hood or in a containment enclosure. Handle the powder gently to minimize dust generation.

  • Dispensing and Transfer: Utilize spatulas or other appropriate tools to transfer the solid. If making a solution, add the solid to the solvent slowly.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Protect from light and moisture.[1]

Emergency and Disposal Plan

Emergency Procedures:

Exposure Scenario Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill For a small spill, and if appropriately trained, absorb with an inert dry material and place in a suitable container for disposal. For a large spill, evacuate the area, secure the location, and contact emergency services.[4][6]

Disposal Plan:

Dispose of this compound and any contaminated materials as hazardous waste.

  • Waste Collection: Collect waste in a designated, sealed, and clearly labeled container.

  • Waste Segregation: Do not mix with other waste streams unless compatible.

  • Disposal Route: Arrange for disposal through a licensed hazardous waste disposal company. Brominated organic compounds may be disposed of via incineration at a licensed facility equipped with appropriate emission controls.[7] Always follow local, state, and federal regulations for hazardous waste disposal.[8]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_dispose 4. Disposal prep Preparation ppe Don PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe setup Set up in Fume Hood ppe->setup handling Handling weigh Weigh Powder handling->weigh transfer Transfer/Dispense weigh->transfer post_handling Post-Handling decon Decontaminate Work Area & Equipment post_handling->decon waste Segregate & Label Hazardous Waste decon->waste wash Wash Hands waste->wash disposal Disposal dispose Dispose via Licensed Waste Contractor disposal->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromobenzo[d]thiazol-2(3H)-one
Reactant of Route 2
4-Bromobenzo[d]thiazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.